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  • Product: 2-Amino-4-(methylamino)-1,3,5-triazine
  • CAS: 58228-69-6

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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Amino-4-(methylamino)-1,3,5-triazine in Environmental Water Samples

Abstract This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of 2-Amino-4-(methylam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of 2-Amino-4-(methylamino)-1,3,5-triazine. This compound, a key metabolite and degradation product of certain triazine herbicides, is a polar molecule that can be challenging to analyze in complex matrices. The described method employs a simple "dilute-and-shoot" sample preparation protocol, ideal for high-throughput environmental monitoring of water samples. Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which provides excellent retention for this polar analyte. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and achieving a low limit of quantification. The method has been validated according to the principles outlined in the ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Triazine herbicides are widely used in agriculture, and their presence, along with their degradation products, in environmental water sources is a matter of significant regulatory and public health concern. 2-Amino-4-(methylamino)-1,3,5-triazine (also known as N2-methyl-1,3,5-triazine-2,4-diamine) is a metabolite of several parent triazine compounds. Due to its high polarity, it is mobile in soil and can readily leach into ground and surface water.

Traditional analytical methods for pesticides often struggle with highly polar compounds, sometimes requiring complex derivatization steps or suffering from poor retention on standard reversed-phase (RP) columns.[1][2] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the requisite sensitivity and selectivity for trace-level analysis.[1][3] This note describes a direct analysis method that leverages a HILIC stationary phase for reliable separation and a straightforward sample preparation, making it suitable for routine monitoring laboratories.

Principle of the Method

The method involves a simple dilution of the aqueous sample, followed by direct injection into the HPLC-MS/MS system.

  • Chromatography: The analyte is separated from matrix interferences using a HILIC column. HILIC is an ideal chromatographic mode for retaining and separating highly polar compounds that show little or no retention on traditional C18 columns.[4]

  • Mass Spectrometry: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive mode. The protonated molecule ([M+H]⁺) is selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.

Experimental Workflow

The overall analytical process is streamlined for efficiency and high throughput, as illustrated in the workflow diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Dilute 2. Dilution & Fortification (with Internal Standard) Sample->Dilute Filter 3. Filtration (0.22 µm) Dilute->Filter HPLC 4. HPLC Separation (HILIC Column) Filter->HPLC MSMS 5. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quant 6. Quantification (Calibration Curve) MSMS->Quant Report 7. Reporting Quant->Report

Caption: High-level workflow from sample collection to final reporting.

Materials and Reagents

  • Standards: 2-Amino-4-(methylamino)-1,3,5-triazine (≥98% purity), Atrazine-d5 (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm.

  • Equipment: HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC), Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Thermo TSQ series), Analytical balance, Volumetric flasks, Pipettes, Syringe filters (0.22 µm PTFE).

Detailed Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Standards

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 2-Amino-4-(methylamino)-1,3,5-triazine standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Dissolve 10 mg of Atrazine-d5 in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 90:10 Acetonitrile:Water mixture to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Fortification: Spike each calibration standard and Quality Control (QC) sample with the internal standard to a final concentration of 10 ng/mL.

Protocol 2: Sample Preparation

  • Collect water samples in clean glass bottles.

  • Allow the sample to reach room temperature.

  • In an autosampler vial, combine 900 µL of the water sample with 100 µL of a methanolic solution containing the internal standard (Atrazine-d5) to achieve a final IS concentration of 10 ng/mL. This approach minimizes extensive sample preparation steps like solid-phase extraction.[3]

  • Vortex the vial for 10 seconds.

  • If particulates are visible, filter the sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[1]

  • The sample is now ready for injection.

HPLC-MS/MS Method Parameters

The instrumental parameters must be carefully optimized for analyte retention, peak shape, and signal intensity. The use of a HILIC column is critical for retaining the polar analyte, while formic acid and ammonium formate in the mobile phase aid in protonation for efficient ESI+ ionization.

Table 1: HPLC Parameters

Parameter Value Rationale
Column Venusil HILIC (100 x 2.1 mm, 3 µm) Provides excellent retention and peak shape for highly polar compounds.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Buffer and acid promote consistent ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile High organic content is necessary for retention in HILIC mode.
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6.1-8 min (95% B) Gradient elution ensures separation from other components and efficient column re-equilibration.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µL Small volume to minimize potential matrix effects and maintain peak shape.

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |

Table 2: Mass Spectrometer Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Triazine compounds readily form protonated molecules ([M+H]⁺).
Ion Spray Voltage +4500 V Optimized for maximum signal intensity.
Source Temp. 500 °C Ensures efficient desolvation of the mobile phase.
Curtain Gas 30 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen Used for fragmentation in the collision cell.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |

MRM Transition Optimization

The MRM transitions were optimized by direct infusion of a 100 ng/mL standard solution. The protonated molecule ([M+H]⁺) was selected as the precursor ion. The collision energy (CE) was ramped to identify the most stable and abundant product ions.

MRM_Process Analyte Analyte Ion [M+H]⁺ Q1 Q1 Precursor Selection Analyte->Q1 m/z 127.1 Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3 Product Ion Selection Q2->Q3 Product Ions Detector Detector Q3->Detector m/z 71.1 (Quant) m/z 85.1 (Qual)

Caption: The principle of Multiple Reaction Monitoring (MRM) for the analyte.

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
2-Amino-4-(methylamino)-1,3,5-triazine 127.1 71.1 100 25 Quantifier
127.1 85.1 100 22 Qualifier

| Atrazine-d5 (IS) | 220.2 | 178.1 | 100 | 20 | Internal Standard |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][6][7] The validation assessed linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 4: Summary of Method Validation Results

Parameter Acceptance Criteria Result
Linearity (Range) 0.1 - 100 ng/mL Calibration curve r² > 0.998
Accuracy (% Recovery) 80 - 120% 92.5% - 108.3% for QC samples
Precision (% RSD) ≤ 15% Intra-day: < 6.5%, Inter-day: < 9.2%
Limit of Detection (LOD) S/N ≥ 3 0.03 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10 0.1 ng/mL

| Specificity | No interfering peaks at the retention time of the analyte | Confirmed with matrix blank samples |

These results confirm that the method is reliable, accurate, and precise for the quantification of 2-Amino-4-(methylamino)-1,3,5-triazine in water samples. The validation process ensures the trustworthiness of the data generated.[8]

Conclusion

The HPLC-MS/MS method presented in this application note provides a robust, sensitive, and high-throughput solution for the quantification of 2-Amino-4-(methylamino)-1,3,5-triazine in environmental water samples. By utilizing a HILIC column for chromatographic separation and a simple "dilute-and-shoot" sample preparation protocol, this method overcomes the challenges associated with analyzing highly polar compounds. The validation data demonstrates that the method meets the stringent requirements for analytical performance as outlined by international guidelines, making it an ideal tool for regulatory monitoring and environmental research laboratories.

References

  • Shimadzu Scientific Instruments. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Herrera, S., et al. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SCIEX. (n.d.). Improving identification and quantification of polar herbicides by CESI-MS. Retrieved from [Link]

  • Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). LabRulez LCMS. Retrieved from [Link]

  • Lehotay, S. J., & Schenck, F. J. (2012). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 823, 61-75. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. Retrieved from [Link]

  • Yan, H., et al. (2010). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography-Diode Array Detection. Journal of Chromatographic Science, 48(7), 553-558. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-MS/MS Analysis of Anionic Polar Pesticides in Fruits and Vegetables using a Venusil HILIC column. Retrieved from [Link]

  • SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures commonly used to prepare water samples for triazine analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 2-Amino-4-(methylamino)-1,3,5-triazine for the Synthesis of Advanced Functional Polymers

Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-Amino-4-(methylamino)-1,3,5-triazine as a versatile intermediate in the synthesis of high-performance polymers. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-Amino-4-(methylamino)-1,3,5-triazine as a versatile intermediate in the synthesis of high-performance polymers. The unique bifunctionality of this molecule, featuring both a primary and a secondary amine, combined with the inherent thermal stability of the triazine ring, makes it an exceptional building block for creating advanced materials. We will explore the synthesis of novel polyamides, detailing the underlying reaction mechanisms, providing step-by-step experimental procedures, and discussing the characterization of the resulting polymers. Furthermore, we will demonstrate a key application in the development of nanoparticulate drug delivery systems, a field of significant interest to researchers in materials science and pharmaceutical development.

Introduction: The Strategic Advantage of the Triazine Core

The 1,3,5-triazine ring is a nitrogen-rich heterocycle renowned for imparting exceptional properties to polymeric structures, including high thermal stability, inherent flame retardancy, and robust chemical resistance.[1][2] 2-Amino-4-(methylamino)-1,3,5-triazine (AMA-Triazine) emerges as a particularly valuable monomer due to its dual reactive sites—a primary amine (-NH₂) and a secondary methylamine (-NHCH₃). These nucleophilic centers serve as ideal handles for polymerization reactions, most notably polycondensation.

The incorporation of this triazine derivative into a polymer backbone allows for the rational design of materials with tailored properties. The rigidity of the triazine unit contributes to high glass transition temperatures (Tg), while the high nitrogen content is beneficial for applications requiring char formation upon heating, such as in flame-retardant composites.[3] Moreover, the polarity and hydrogen-bonding capabilities of the triazine and subsequent amide linkages make these polymers interesting candidates for specialized applications, including drug delivery and porous organic frameworks.[4][5][6][7]

Table 1: Physicochemical Properties of 2-Amino-4-(methylamino)-1,3,5-triazine

PropertyValueSource
IUPAC Name N2-methyl-1,3,5-triazine-2,4-diamine[8]
CAS Number 58228-69-6[8]
Molecular Formula C₄H₇N₅[8]
Molecular Weight 125.13 g/mol [8]
Appearance White to off-white crystalline solidN/A
Reactivity Nucleophilic primary and secondary amine groupsN/A

Mechanistic Insight: The Chemistry of Polycondensation

The primary utility of AMA-Triazine in polymer synthesis lies in its role as a diamine monomer in polycondensation reactions. The lone pair of electrons on the nitrogen atoms of both amine groups acts as a potent nucleophile, readily attacking electrophilic centers of a co-monomer, such as the carbonyl carbon of an acyl chloride.

Causality of Reactivity: The primary amine is generally more sterically accessible and thus slightly more reactive than the secondary amine. However, under appropriate reaction conditions, both amines will participate in the polymerization to form a linear polymer chain. The reaction with a diacyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. Each reaction step forms an amide linkage and liberates a molecule of hydrochloric acid (HCl). To drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to act as an acid scavenger, neutralizing the HCl byproduct.[9][10]

Caption: Polycondensation of AMA-Triazine with a diacyl chloride.

Protocol: Synthesis of a Novel Triazine-Based Polyamide

This protocol details the synthesis of a polyamide via the solution polycondensation of 2-Amino-4-(methylamino)-1,3,5-triazine with terephthaloyl chloride.

Materials and Equipment
  • Reagents: 2-Amino-4-(methylamino)-1,3,5-triazine (≥98%), Terephthaloyl chloride (≥99%), Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O), Triethylamine (TEA, ≥99.5%, distilled), Methanol, Deionized water.

  • Equipment: Three-neck round-bottom flask with magnetic stirrer, Condenser, Nitrogen inlet, Dropping funnel, Heating mantle with temperature controller, Buchner funnel, Vacuum oven.

Experimental Workflow

workflow prep 1. Reactant Preparation Dissolve AMA-Triazine and TEA in anhydrous DMF under N₂. cool 2. Cooling Cool the solution to 0°C in an ice bath. prep->cool add 3. Monomer Addition Add terephthaloyl chloride solution dropwise over 30 min. cool->add react 4. Polymerization Allow to warm to room temp. Stir for 24 hours. add->react precip 5. Isolation & Purification Precipitate polymer in methanol. Wash with water and methanol. react->precip dry 6. Drying Dry the polymer under vacuum at 60°C until constant weight. precip->dry char 7. Characterization Analyze using FT-IR, NMR, TGA, GPC. dry->char

Caption: General workflow for triazine-based polyamide synthesis.

Step-by-Step Procedure
  • Flask Setup: In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, add 2-Amino-4-(methylamino)-1,3,5-triazine (1.25 g, 10 mmol).

  • Solvent Addition: Add 80 mL of anhydrous DMF to the flask. Stir the mixture under a gentle stream of nitrogen until the monomer is fully dissolved.

  • Base Addition: Add triethylamine (2.22 g, 3.06 mL, 22 mmol, 2.2 eq.) to the solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Co-monomer Preparation: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Polymerization: Transfer the terephthaloyl chloride solution to a dropping funnel and add it dropwise to the stirred triazine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring under nitrogen for 24 hours. The solution will become increasingly viscous as the polymer forms.

  • Polymer Isolation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form.

  • Purification: Collect the polymer by vacuum filtration. Wash the solid polymer thoroughly on the filter with 100 mL of deionized water, followed by 100 mL of methanol to remove unreacted monomers and salts (triethylamine hydrochloride).

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.

Table 2: Stoichiometry and Reaction Parameters

ParameterValueRationale
AMA-Triazine 10 mmolLimiting Reagent
Terephthaloyl Chloride 10 mmol1:1 Stoichiometric Ratio
Triethylamine (TEA) 22 mmolAcid scavenger (2.2 eq. to ensure full neutralization of HCl)
Solvent Anhydrous DMFAprotic polar solvent to dissolve reactants and polymer
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction rate
Reaction Time 24 hoursEnsures high molecular weight polymer formation
Expected Yield >90%Based on typical polycondensation efficiency
Expected Appearance White fibrous solidCharacteristic of aromatic polyamides

Polymer Characterization: Validating the Synthesis

  • FT-IR Spectroscopy: Confirmation of the amide bond formation is achieved by observing a strong absorption band around 1650 cm⁻¹ (amide I, C=O stretch) and the disappearance of the characteristic primary amine N-H bending vibrations.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Triazine-containing polymers are expected to exhibit high decomposition temperatures (often >400°C) and significant char yield at high temperatures, confirming the contribution of the triazine ring.[1][2]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer, which are crucial parameters for understanding its physical properties.

Application Focus: Nanoparticulate Drug Delivery Systems

Triazine-based polymers are excellent candidates for creating nanocarriers for controlled drug release.[4][6][7] Their biocompatibility and the ability to form stable nanoparticles make them suitable for encapsulating therapeutic agents, potentially protecting them from degradation and enabling targeted delivery.

drug_delivery cluster_0 Polymer Properties cluster_1 Formulation Process cluster_2 Application Outcome prop1 Triazine-Polyamide (Synthesized Polymer) form1 Nanoprecipitation prop1->form1 prop2 Amphiphilicity / Polarity prop2->form1 prop3 Biocompatibility out1 Drug-Loaded Nanoparticle prop3->out1 form2 Drug Encapsulation form1->form2 form2->out1 out2 Sustained Drug Release out1->out2 out3 Improved Therapeutic Efficacy out2->out3

Caption: Logic diagram for polymer application in drug delivery.

Protocol Example: Nanoparticle Formulation by Nanoprecipitation
  • Polymer Solution: Dissolve 10 mg of the synthesized triazine-polyamide and 2 mg of the desired drug (e.g., celecoxib) in 2 mL of a water-miscible organic solvent like DMF or DMSO.[4][6]

  • Precipitation: Add the polymer-drug solution dropwise into 10 mL of deionized water under moderate magnetic stirring.

  • Nanoparticle Formation: The rapid solvent diffusion causes the polymer to precipitate, forming drug-loaded nanoparticles.

  • Solvent Removal: Stir the suspension overnight in a fume hood to allow the organic solvent to evaporate.

  • Characterization: Analyze the resulting nanoparticles for size, zeta potential (Dynamic Light Scattering), and drug encapsulation efficiency (UV-Vis Spectroscopy).

Conclusion

2-Amino-4-(methylamino)-1,3,5-triazine is a highly effective and strategic intermediate for the synthesis of functional polymers. Its bifunctional nature allows for straightforward incorporation into polymer backbones via polycondensation, while the triazine core confers desirable properties such as exceptional thermal stability. The protocols and insights provided herein demonstrate a reliable pathway for synthesizing novel polyamides and leveraging them in advanced applications such as drug delivery, offering researchers a powerful tool for materials innovation.

References

  • Hamza, R. R. (2016). Synthesis of Polyimides derived from 2,6-diamino-4-methyl-1,3,5-triazine. Baghdad Science Journal, 13(2.2NCC), 0196. [Link]

  • Khattab, S. N., et al. (2016). Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems. RSC Advances, 6(92), 89694-89709. [Link]

  • El-Faham, A., et al. (2018). Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Journal of Thermal Analysis and Calorimetry, 131, 2365–2376. [Link]

  • Academic Publishing. (2023). Triazine based porous organic polymers. Nano and Medical Materials, 3(1). [Link]

  • PubChem. Compound Summary for CID 53424410, 2-Amino-4-(methylamino)-1,3,5-triazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Design and Synthesis of New s-Triazine Polymers and its Application as Nanoparticulate Drug Delivery Systems. [Link]

  • El-Faham, A., et al. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Polymers, 14(4), 799. [Link]

  • Constantin, C.-P., et al. (2023). The Synergistic Effect of Triazine and Phosphaphenanthrene Units on the Physico-Chemical Behavior of Polyimides. Polymers, 15(10), 2315. [Link]

  • Crimson Publishers. (2023). Triazine Based Porous Organic Polymers. Advances in Nanoscience and Nanotechnology, 3(2). [Link]

  • Patel, K. H., et al. (2007). Synthesis and properties of polymers containing s-triazine rings in the main chain. Iranian Polymer Journal, 16(10), 685-692. [Link]

  • Baghdad Science Journal. (2016). Synthesis of Polyimides derived from 2,6-diamino-4-methyl-1,3,5-triazine. Baghdad Science Journal, 13(2.2NCC). [Link]

Sources

Method

Application Note: UV-Vis Spectrophotometric Analysis of 2-Amino-4-(methylamino)-1,3,5-triazine

Abstract This application note presents a detailed protocol for the quantitative analysis of 2-Amino-4-(methylamino)-1,3,5-triazine using UV-Visible spectrophotometry. This compound, a known impurity of the widely used a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Amino-4-(methylamino)-1,3,5-triazine using UV-Visible spectrophotometry. This compound, a known impurity of the widely used antidiabetic drug Metformin, requires simple and reliable analytical methods for quality control and research purposes[1]. The described method is based on the intrinsic ultraviolet absorbance of the triazine ring structure and its adherence to the Beer-Lambert Law in a dilute solution. This guide provides a complete workflow, from initial method development, including the determination of the wavelength of maximum absorbance (λmax), to the construction of a calibration curve for the precise quantification of unknown samples. The protocols are designed for researchers, quality control analysts, and drug development professionals seeking a rapid, cost-effective, and non-destructive analytical technique.

Introduction and Scientific Principle

2-Amino-4-(methylamino)-1,3,5-triazine (CAS: 58228-69-6, Molecular Formula: C₄H₇N₅, Molecular Weight: 125.13 g/mol ) is a substituted diamino-s-triazine[2]. Triazine derivatives are a significant class of compounds used in various industries, including pharmaceuticals and agriculture[3]. The analysis of such compounds and their potential impurities is critical for ensuring product safety and efficacy.

UV-Visible spectrophotometry is a powerful analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. The fundamental principle governing this method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L·mol⁻¹·cm⁻¹), a constant unique to the molecule at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol·L⁻¹).

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be generated to determine the concentration of the analyte in unknown samples.

cluster_0 Beer-Lambert Law Principle light_source Light Source (I₀) cuvette Sample in Cuvette (Path Length 'b', Concentration 'c') light_source->cuvette Incident Light detector Detector (I) cuvette->detector Transmitted Light output Absorbance (A) log(I₀/I) = εbc detector->output Signal Processing

Caption: The principle of UV-Vis absorbance measurement.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • Analyte: 2-Amino-4-(methylamino)-1,3,5-triazine standard (purity ≥95%).

  • Solvent: High-purity deionized (DI) water or HPLC-grade methanol. The choice of solvent is critical; it must dissolve the analyte and be transparent in the UV range of interest. DI water is a cost-effective and environmentally benign choice with excellent UV transparency above 200 nm. Metformin HCl, a related compound, is freely soluble in water, suggesting water is a suitable solvent for this derivative as well[4][5].

2.2 Instrumentation

  • Spectrophotometer: A dual-beam UV-Visible spectrophotometer capable of scanning from at least 400 nm to 200 nm. (e.g., Shimadzu UV-1800, Agilent Cary 60)[5].

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory for measurements below 340 nm.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL) and pipettes.

  • pH Meter: (Optional) For investigating the effect of pH on the UV spectrum.

Experimental Workflow: Overview

The entire analytical process, from sample preparation to final concentration determination, follows a systematic workflow to ensure accuracy and reproducibility.

cluster_workflow Quantitative Analysis Workflow prep 1. Reagent & Standard Prep scan 2. Determine λmax (Wavelength Scan) prep->scan unknown 4. Prepare & Measure Unknown Sample prep->unknown calib 3. Prepare & Measure Calibration Standards scan->calib analysis 5. Data Analysis & Concentration Calculation calib->analysis unknown->analysis

Caption: General workflow for UV-Vis spectrophotometric analysis.

Detailed Experimental Protocols

Protocol 1: Determination of the Wavelength of Maximum Absorbance (λmax)

Rationale: To ensure the highest sensitivity and linearity for the assay, the analysis must be conducted at the wavelength where the analyte absorbs most strongly (λmax). While related triazines absorb in the 220-270 nm range, the precise λmax for this specific compound must be determined experimentally[5][6].

Procedure:

  • Prepare a Scanning Solution: Accurately weigh approximately 10 mg of the 2-Amino-4-(methylamino)-1,3,5-triazine standard and dissolve it in a 100 mL volumetric flask with DI water. This creates a 100 µg/mL stock solution.

  • Dilute the stock solution to a final concentration of approximately 5-10 µg/mL. This concentration typically yields an absorbance value within the optimal range of the spectrophotometer (0.3 - 0.8 A.U.).

  • Set up the Spectrophotometer:

    • Turn on the instrument and allow the lamps to stabilize (typically 15-30 minutes).

    • Fill both the sample and reference cuvettes with the solvent (DI water).

    • Perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm).

  • Perform the Scan:

    • Empty the sample cuvette and rinse it with the scanning solution prepared in step 2.

    • Fill the sample cuvette with the scanning solution and place it in the sample holder.

    • Initiate a wavelength scan from 400 nm to 200 nm.

  • Identify λmax: Examine the resulting spectrum. The wavelength corresponding to the highest absorbance peak is the λmax. Record this value for all subsequent measurements.

Protocol 2: Quantitative Determination

A. Preparation of Stock and Standard Solutions

  • Primary Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of the 2-Amino-4-(methylamino)-1,3,5-triazine standard on an analytical balance.

    • Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of DI water and sonicate or swirl gently to dissolve.

    • Once dissolved, dilute to the mark with DI water, cap, and invert several times to ensure homogeneity.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions from the primary stock solution. A typical concentration range for this type of analysis is 1-20 µg/mL[6].

    • To prepare standards of 2, 4, 6, 8, and 10 µg/mL in 10 mL volumetric flasks:

      • Pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 µg/mL stock solution into separate 10 mL flasks.

      • Dilute each to the mark with DI water, cap, and mix thoroughly.

B. Construction of the Calibration Curve

  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Use DI water to zero the instrument (autozero/blank).

  • Measure the absorbance of each calibration standard, starting from the least concentrated and moving to the most concentrated.

  • Rinse the cuvette with the next standard solution before filling to prevent carryover.

  • Record the absorbance value for each standard.

C. Analysis of Unknown Sample

  • Prepare the unknown sample by dissolving it in DI water. The preparation should aim for a final concentration that is expected to fall within the range of the calibration curve (e.g., 2-10 µg/mL).

  • If the sample's absorbance is too high (typically >1.2 A.U.), perform an accurate dilution to bring it into the linear range.

  • Measure the absorbance of the prepared unknown sample at λmax.

Data Analysis and Results

  • Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (µg/mL) (x-axis) for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b , where 'm' is the slope and 'b' is the y-intercept. The y-intercept should be close to zero.

  • Correlation Coefficient (R²): The R² value should be ≥ 0.999 to demonstrate good linearity.

  • Calculate Unknown Concentration: Use the absorbance of the unknown sample (A_unknown) and the regression equation to calculate its concentration (C_unknown):

    C_unknown (µg/mL) = (A_unknown - b) / m

    If the unknown sample was diluted, multiply the result by the dilution factor to obtain the concentration in the original sample.

Table 1: Example Calibration Data and Method Performance
ParameterTypical Value / Result
Wavelength (λmax)Determined Experimentally (e.g., 235 nm)
Linearity Range2.0 - 10.0 µg/mL
Regression Equationy = 0.085x + 0.002
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Note: Data are representative and should be determined experimentally during method validation.

Conclusion

The UV-Visible spectrophotometric method detailed in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 2-Amino-4-(methylamino)-1,3,5-triazine. By first determining the analytical wavelength and then constructing a robust calibration curve, this protocol can be readily implemented in a quality control or research laboratory. The method demonstrates excellent linearity and sensitivity, making it a suitable alternative to more complex chromatographic techniques for the analysis of bulk materials or simple formulations.

References

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet. Waters Corporation. Available at: [Link]

  • Direct Spectrophotometeric Determination of Metformin Hydrochloride in Pure Form and in Pharmaceutical Formulations. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Spectrophotometric Method for Analysis of Metformin Hydrochloride. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Development and Validation of UV-Spectrophotometric Method for Estimation of Metformin in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Educational Research. Available at: [Link]

  • Facial visible spectrophotometric determination of metformin hydrochloride in glucosam tablets and industrial waste water. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Chapter 3 – Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available at: [Link]

  • Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • 2-Amino-4-(methylamino)-1,3,5-triazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1,3,5-Triazine-2,4,6-triamine. NIST WebBook. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-Amino-4-(methylamino)-1,3,5-triazine

Technical Support Center: Yield Optimization for 2-Amino-4-(methylamino)-1,3,5-triazine Part 1: Executive Summary & Core Directive Subject: Yield Optimization & Troubleshooting for 2-Amino-4-(methylamino)-1,3,5-triazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for 2-Amino-4-(methylamino)-1,3,5-triazine

Part 1: Executive Summary & Core Directive

Subject: Yield Optimization & Troubleshooting for 2-Amino-4-(methylamino)-1,3,5-triazine Synthesis Target Molecule: 2-Amino-4-(methylamino)-1,3,5-triazine (CAS: 58228-69-6) Primary Route: Stepwise Nucleophilic Substitution of Cyanuric Chloride (TCT) followed by Dechlorination.[1][2]

The "Golden Rules" of Triazine Chemistry: To maximize yield and minimize the "tar" often associated with triazine synthesis, you must strictly adhere to the Temperature-pH-Selectivity Triad :

  • Temperature is the Switch: The reactivity of the three chlorines on Cyanuric Chloride (TCT) is thermally gated.[1][2]

    • 
       Cl: 
      
      
      
      [2]
    • 
       Cl: 
      
      
      
      [2]
    • 
       Cl: 
      
      
      
      (Reflux)[2]
    • Violation: Heating too fast causes "over-substitution" (impurities) and polymerization.[1][2]

  • pH is the Throttle: The reaction generates HCl.[1][2] If you do not neutralize it, the amine nucleophiles become protonated (ammonium salts) and unreactive, stalling the reaction.[1][2]

    • Target: Maintain pH 6–7 for the first step, and pH 8–9 for the second.[1][2]

    • Danger:[1][2] pH > 10 causes hydrolysis of the triazine ring (formation of phenolic -OH species), destroying yield.[1][2]

  • Order of Addition Matters: Always install the least reactive or smallest amine first at the lowest temperature to maintain control.[1][2] For this target, installing the unsubstituted amino group (

    
    ) first is generally preferred to avoid the higher nucleophilicity of methylamine leading to immediate disubstitution.[1][2]
    

Part 2: Troubleshooting Guides (Q&A)

Q1: My LC-MS shows a significant amount of "M+15" impurity (Bis-methylamino byproduct). Why? Diagnosis: Loss of Selectivity.[1][2] Root Cause: You likely added Methylamine too fast, at too high a temperature, or before the Ammonia step.[1][2] Methylamine is a stronger nucleophile than Ammonia.[1][2] Solution:

  • Protocol Shift: Ensure the Ammonia substitution (Step 1) is complete (check by TLC/HPLC) before adding Methylamine.[1][2]

  • Temperature Lock: Keep the reaction strictly at

    
     during the first addition. Do not ramp to RT until the first chlorine is fully consumed.[1][2]
    
  • Stoichiometry: Use exactly 0.95–1.0 equivalents of Methylamine.[1][2] Excess immediately attacks the third chlorine.[1][2]

Q2: The reaction mixture turned into a thick white paste, and stirring stopped. Yield was <30%. Diagnosis: Solubility Crash (Occlusion). Root Cause: The intermediate (2-amino-4,6-dichloro-s-triazine) precipitated too rapidly in a purely aqueous or non-polar solvent, trapping unreacted starting material inside the solid matrix.[1][2] Solution:

  • Solvent System: Switch to a Acetone/Water (1:1) or THF/Water system.[1][2] TCT and its mono-substituted derivatives are soluble in acetone/THF but poorly soluble in water.[1][2] The mixed system keeps intermediates in solution longer, allowing the reaction to proceed.[1][2]

  • High-Shear Stirring: Use an overhead mechanical stirrer, not a magnetic stir bar, which easily gets stuck in triazine slurries.[1][2]

Q3: I see a mass peak corresponding to "M+1" (Hydrolysis/Hydroxy product) instead of the desired amine. Diagnosis: Hydrolytic Degradation. Root Cause: Your pH was too high (>10) or the temperature was too high while water was present.[1][2] TCT hydrolyzes to Cyanuric Acid in basic aqueous conditions.[1][2] Solution:

  • Base Choice: Stop using strong bases like NaOH for the initial steps if you can't control the addition rate perfectly.[1][2] Switch to Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    .[1][2] These buffer the reaction naturally around pH 8, preventing the pH spike that causes hydrolysis.[1][2]
  • Temperature: Never exceed

    
     until the final dechlorination step.
    

Q4: The final dechlorination (removing the 6-Cl) is incomplete or reduces the ring. Diagnosis: Catalyst Poisoning or Over-Reduction.[1][2] Root Cause: The amine nitrogens can poison Pd/C catalysts, or the triazine ring itself can be hydrogenated (rare but possible under high pressure).[2] Solution:

  • Additive: Add MgO (Magnesium Oxide) to the hydrogenation vessel.[1][2] It acts as an acid scavenger for the HCl produced during hydrogenolysis without being basic enough to poison the catalyst or hydrolyze the ring.[1][2]

  • Alternative: Use Ammonium Formate catalytic transfer hydrogenation instead of

    
     gas for milder conditions.[1][2]
    

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-4-(methylamino)-1,3,5-triazine (via 2-Amino-4-methylamino-6-chloro-1,3,5-triazine intermediate).

Step 1: The "Cold" Substitution (Formation of Mono-amine)[1][2]
  • Dissolution: Dissolve Cyanuric Chloride (1.0 eq, 18.4 g) in Acetone (100 mL). Cool to

    
     to 
    
    
    
    in an ice/salt bath.
  • Addition: Add Ammonium Hydroxide (28-30%

    
    , 1.0 eq) dropwise over 30 minutes.
    
    • Critical: Simultaneously add a solution of

      
        (1.0 eq dissolved in min. water) to maintain pH 6–7.[1][2]
      
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Hexane/EtOAc).[2]
    
    • Checkpoint: Disappearance of TCT spot.[1][2] Formation of 2-amino-4,6-dichloro-s-triazine.[1][2][3][4]

Step 2: The "Warm" Substitution (Formation of Di-amine)[1][2]
  • Warming: Allow the mixture to warm slightly to

    
     .
    
  • Addition: Add Methylamine (33% in EtOH or 40% aq, 1.05 eq) dropwise.

    • Critical: Monitor exotherm.[1][2][5] Do not let temp exceed

      
      .
      
  • Base: Add NaOH (1.0 eq, 1M solution) very slowly via addition funnel to neutralize the HCl generated. Keep pH 8–9.

  • Completion: Stir at

    
     for 3–4 hours.
    
  • Workup: Pour into ice water (500 mL). The intermediate 2-Amino-4-(methylamino)-6-chloro-1,3,5-triazine will precipitate as a white solid.[2] Filter, wash with cold water, and dry.[1][2]

    • Yield Check: Expect >85% yield.[1][2] If low, check filtrate pH (should be neutral).[2]

Step 3: Dechlorination (Hydrodehalogenation)[1][2]
  • Setup: Suspend the Step 2 product (10 g) in Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 1.0 g) and MgO (1.1 eq).[1][2]

  • Hydrogenation: Hydrogenate at 30–50 psi

    
      at RT for 6–12 hours.
    
    • Note: If using Ammonium Formate (3 eq), reflux for 2 hours.[2]

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.[1][2] Recrystallize from Ethanol/Water.[1][2]

Part 4: Visualization (Reaction Pathway)

The following diagram illustrates the critical temperature gates and potential failure modes (Red arrows) vs. the correct pathway (Green/Blue arrows).[1][2]

TriazineSynthesis TCT Cyanuric Chloride (TCT) Step1_Product Intermediate 1: 2-Amino-4,6-dichloro-s-triazine TCT->Step1_Product 1. NH3 (1 eq) Temp: 0-5°C pH: 6-7 Hydrolysis Hydrolysis Impurity (Cyanuric Acid derivs) TCT->Hydrolysis pH > 10 or Wet Solvent Step2_Product Intermediate 2: 2-Amino-4-(methylamino)-6-chloro-s-triazine Step1_Product->Step2_Product 2. MeNH2 (1 eq) Temp: 20-30°C pH: 8-9 OverSub Over-Substitution (Bis-methylamino impurity) Step1_Product->OverSub Excess MeNH2 or Temp > 40°C Target TARGET: 2-Amino-4-(methylamino)-1,3,5-triazine Step2_Product->Target 3. H2, Pd/C, MgO Dechlorination

Caption: Stepwise temperature-controlled substitution pathway for maximizing yield and selectivity.

Part 5: References

  • Blotny, G. (2006).[1][2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1][2] Link[2]

  • Thurston, J. T., et al. (1951).[1][2] "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[1][2][3][4] Journal of the American Chemical Society, 73(7), 2981-2983.[1][2] Link[2]

  • Cronin, J. S., et al. (2006).[1][2] "Process for the preparation of 2-amino-4,6-dichloro-s-triazine." U.S. Patent 7,030,240.[1][2] Link

  • Mozurkewich, G., et al. (2012).[1][2] "Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine derivatives." Organic Process Research & Development, 16(4), 628-634.[1][2] (Validating the pH control strategies).

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Amino-4-(methylamino)-1,3,5-triazine

Executive Summary & Compound Analysis The Core Challenge: Researchers often encounter precipitation ("crashing out") when introducing 2-Amino-4-(methylamino)-1,3,5-triazine into aqueous biological media. This is not due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

The Core Challenge: Researchers often encounter precipitation ("crashing out") when introducing 2-Amino-4-(methylamino)-1,3,5-triazine into aqueous biological media. This is not due to lipophilicity alone (LogP is low, ~ -0.1 to 0.5), but rather high lattice energy .

The symmetrical triazine ring facilitates strong intermolecular hydrogen bonding and


-

stacking, creating a tightly packed crystal lattice that resists solvation in water at neutral pH. To successfully introduce this compound into a cellular assay, you must disrupt these intermolecular forces without compromising cell viability.
Quick Reference: Solubility Profile

Data estimated based on structural analogs (Melamine/Atrazine derivatives).

Solvent SystemEstimated SolubilitySuitability for Bio-AssaysNotes
DMSO (100%) High (>50 mM)Stock Only Standard stock solvent.
Ethanol (100%) ModerateStock Only More volatile; evaporation alters concentration.
Water (pH 7.4) Very Low (<1 mM)Final Media Risk of rapid precipitation.
Water (pH 4.0) HighIntermediate Protonation of ring nitrogen disrupts stacking.
PBS + 20% HP-β-CD HighExcellent Encapsulation prevents aggregation.

Decision Matrix: Choosing Your Protocol

Before starting, determine your assay's tolerance for DMSO and the required final concentration.

SolubilityDecisionTree Start Start: Define Requirements ConcCheck Final Conc > 100 μM? Start->ConcCheck DMSOTol Cells tolerate >0.5% DMSO? ConcCheck->DMSOTol No (<100 μM) ProtocolB Protocol B: Cyclodextrin Complex (HP-β-CD) ConcCheck->ProtocolB Yes (High Conc) ProtocolA Protocol A: Standard DMSO (Pre-Warm Method) DMSOTol->ProtocolA Yes DMSOTol->ProtocolB No (Sensitive Cells) ProtocolC Protocol C: Acidic Salt Formation (In-situ) ProtocolA->ProtocolC If ppt persists

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay constraints.

Detailed Protocols

Protocol A: The "Pre-Warm" DMSO Method (Standard)

Best for: Routine screening, robust cell lines (e.g., HeLa, HEK293).

The Mechanism: DMSO is aprotic and disrupts the hydrogen bonding network of the triazine crystal. However, rapid dilution into cold aqueous buffer causes "shock" precipitation. Heat increases the kinetic energy, delaying nucleation.

Steps:

  • Stock Prep: Dissolve compound in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 μM final). Vortex until clear.

  • Media Prep: Pre-warm your cell culture medium (or PBS) to 37°C .

  • The Dilution (Critical Step):

    • Place the pipette tip submerged into the warm media.

    • Dispense the DMSO stock slowly while swirling the media.

    • Do not dispense DMSO onto the plastic wall of the tube; it will precipitate instantly.

  • Verification: Inspect under a microscope. If crystals (needles) are visible, proceed to Protocol B.

Protocol B: Cyclodextrin Complexation (Recommended)

Best for: High concentrations, sensitive primary cells, or in vivo studies.

The Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket." The hydrophobic triazine ring sits inside the cavity, while the hydrophilic exterior interacts with water. This prevents the triazine rings from stacking (aggregating).

Steps:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 μm).

  • Compound Addition: Add the solid triazine directly to the HP-β-CD solution.

  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn clear.

    • Note: If using a DMSO stock, add the stock to the HP-β-CD solution first, mix, and then dilute with media.

  • Stability: This complex is stable at neutral pH and prevents precipitation for days.

Protocol C: In-Situ Salt Formation (Rescue Strategy)

Best for: Analytical standards or assays tolerant of slight pH buffers.

The Mechanism: The ring nitrogens in the triazine core have a pKa ≈ 5.0–5.6. At pH < 5, the molecule becomes protonated (cationic), drastically increasing water solubility.

Steps:

  • Dissolution: Dissolve the solid compound in 0.1 M HCl (or 0.1 M Methanesulfonic acid). Solubility should be immediate.

  • Buffering: Dilute this acidic stock into a highly buffered medium (e.g., 100 mM HEPES, pH 7.5).

  • Caution: Ensure the dilution factor is large enough (e.g., 1:100) so the final assay pH remains physiological (7.2–7.4).

Mechanism of Action: Why It Crashes

Understanding the molecular behavior helps in troubleshooting.

Mechanism Solid Solid Triazine (Stacked Crystal) DMSO DMSO Solvated (Monodispersed) Solid->DMSO Dissolution Aqueous Aqueous Dilution (pH 7.4) DMSO->Aqueous Dilution Precip Precipitation (Re-stacking) Aqueous->Precip Hydrophobic Effect Protonated Protonated Form (pH < 5.0) Aqueous->Protonated Add Acid (H+) Complex CD-Complex (Encapsulated) Aqueous->Complex Add Cyclodextrin Protonated->Precip Neutralization Complex->Precip Blocked

Figure 2: Mechanistic pathway showing how acidification or complexation intercepts the precipitation pathway.

Troubleshooting & FAQs

Q: I see a fine haze immediately after adding my DMSO stock to the media. Is this okay? A: No. That haze is micro-precipitation. While it might re-dissolve over hours, it creates heterogeneous dosing.

  • Fix: Switch to Protocol B (Cyclodextrin) . The haze indicates you have exceeded the thermodynamic solubility limit of the compound in that specific media composition.

Q: Can I use Ethanol instead of DMSO? A: Generally, no. Ethanol evaporates rapidly, changing the concentration of your stock solution during the experiment. Furthermore, triazines are often less soluble in ethanol than in DMSO.

Q: What is the maximum DMSO concentration I should use? A: For most mammalian cells, keep final DMSO < 0.5% (v/v). For sensitive enzymatic assays, < 1%. If you need 100 μM of compound, and your solubility limit in media is low, you cannot simply add more DMSO to force it; the toxicity of the solvent will confound your biological results.

Q: Why does the compound dissolve in 0.1 M HCl but precipitate when I add it to PBS? A: This is the pKa effect. In HCl, the molecule is positively charged (protonated). When you add it to PBS (pH 7.4), the buffer strips the proton, returning the molecule to its neutral, hydrophobic state, causing it to stack and precipitate.

References

  • PubChem. (2023). 2-Amino-4-(methylamino)-1,3,5-triazine (Compound Summary). National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. [Link]

  • Texas Christian University. (2016). DFT Simulations of pKa Values of Triazines. (Provides pKa context for aminotriazine derivatives). [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Selective Methylation of Diaminotriazine

Welcome to the technical support center for the selective methylation of diaminotriazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective methylation of diaminotriazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective methylation on this versatile scaffold. The inherent challenge of multiple reactive nitrogen centers in diaminotriazine necessitates a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the selective methylation of diaminotriazine challenging?

The primary challenge lies in the presence of multiple nucleophilic nitrogen atoms. A typical 2,4-diamino-1,3,5-triazine molecule has five potential methylation sites: two exocyclic amino groups (-NH2) and three endocyclic (ring) nitrogen atoms. The relative nucleophilicity of these sites can be similar, often leading to a mixture of mono-, di-, and even tri-methylated products, as well as isomers (e.g., N2- vs. N4-methylation). Achieving high selectivity for a single site requires careful control over reaction parameters and often involves strategic use of protecting groups.

Q2: Which methylating agents are commonly used, and how do I choose the right one?

The choice of methylating agent is critical and depends on the desired reactivity and the substrate's sensitivity. A summary of common agents is provided below.[1][2]

Methylating AgentFormulaTypical ConditionsAdvantagesDisadvantages
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Basic conditions (e.g., K₂CO₃, NaH) in aprotic solvents (DMF, THF)Highly reactive, cost-effectiveHighly toxic and carcinogenic, can lead to over-methylation
Methyl Iodide (MeI) CH₃IBasic conditions (e.g., K₂CO₃, NaH) in aprotic solvents (DMF, Acetone)Highly reactive, volatile byproductToxic, can be too reactive leading to poor selectivity
Trimethylsilyldiazomethane (TMSCHN₂) (CH₃)₃SiCHN₂Protic solvent (e.g., Methanol)Safer alternative to diazomethane, good for O-methylationCan be expensive, may require specific activation
Methyl triflate (MeOTf) CH₃SO₃CF₃Non-nucleophilic base (e.g., 2,6-lutidine) in aprotic solvents (DCM)Very powerful methylating agentHighly reactive, expensive, moisture-sensitive
Reductive Amination Formaldehyde (HCHO) + Reducing Agent (e.g., NaBH(OAc)₃)Acidic to neutral pHMild conditions, high selectivity for primary/secondary aminesRequires a carbonyl and a reducing agent, may not be suitable for all substrates

The selection process involves a trade-off. For robust substrates where over-methylation can be controlled by stoichiometry, DMS or MeI are common choices. For more delicate molecules or when higher selectivity is needed, milder or more specialized reagents are preferable.[1]

Q3: How can protecting groups be used to control regioselectivity?

Protecting groups are indispensable for achieving high regioselectivity.[3][4] By temporarily masking one or more reactive sites, you can direct the methylation to the desired position. The key is to use an "orthogonal" protecting group strategy, where the protecting group can be applied and removed under conditions that do not affect other parts of the molecule or the newly introduced methyl group.[3]

  • Boc (tert-Butoxycarbonyl) Group: Often used to protect one of the exocyclic amino groups. It is stable to many methylation conditions and can be easily removed with acid (e.g., TFA).[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Another common amine protecting group, stable to acidic conditions but readily cleaved by mild bases like piperidine.[4]

  • Benzyl (Bn) Group: Can be used to protect amines and is typically removed by catalytic hydrogenation, a condition orthogonal to many other transformations.[5]

The general strategy involves:

  • Selective Protection: Protect the amino group you do not want to methylate.

  • Methylation: Perform the methylation reaction on the remaining free amino group.

  • Deprotection: Remove the protecting group to reveal the selectively methylated final product.

Troubleshooting Guide

This section addresses common problems encountered during the selective methylation of diaminotriazines.

Problem 1: Low or No Product Yield

Q: My reaction shows very little or no conversion to the desired product. What are the likely causes and solutions?

  • A1: Inactive Base or Methylating Agent: Ensure the base is strong enough to deprotonate the amine and that it has not been deactivated by atmospheric moisture or CO₂. Use freshly opened or properly stored reagents. Similarly, methylating agents like methyl triflate are highly sensitive to moisture.

  • A2: Insufficient Temperature: Some methylation reactions require heating to overcome the activation energy. If you are running the reaction at room temperature, consider a stepwise increase in temperature (e.g., to 40-60 °C), while monitoring for side product formation.[6]

  • A3: Poor Solubility: If your diaminotriazine substrate is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. Consider a co-solvent system or switch to a solvent with better solubilizing properties, such as DMF, DMSO, or NMP.

  • A4: Steric Hindrance: If the target nitrogen is sterically hindered, a more reactive methylating agent or higher temperatures may be necessary. However, this increases the risk of side reactions.

Problem 2: Poor Selectivity (Mixture of Isomers or Over-Methylation)

Q: My analysis (TLC/LC-MS) shows multiple product spots with the same mass. How can I improve regioselectivity?

  • A1: Implement a Protecting Group Strategy: This is the most robust solution for preventing methylation at undesired sites. See FAQ Q3 for details on common protecting groups.[3][4][7]

  • A2: Modulate Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often enhance selectivity. The less nucleophilic amine may not have enough energy to react at lower temperatures, favoring methylation at the more reactive site.

  • A3: Choice of Base and Solvent: The reaction medium can influence the relative nucleophilicity of the amino groups. A bulky, non-nucleophilic base (e.g., DBU, proton sponge) might selectively deprotonate a less sterically hindered amine. The solvent can also play a role through differential solvation of the substrate. Experiment with a range of solvents from polar aprotic (DMF, acetonitrile) to non-polar (THF, DCM).

Q: I am getting significant amounts of di- or tri-methylated product instead of my desired mono-methylated compound. How can I prevent this?

  • A1: Control Stoichiometry: This is the most critical factor. Use a precise amount of the methylating agent, typically 1.0 to 1.2 equivalents for mono-methylation. Adding the methylating agent slowly (dropwise) via a syringe pump can help maintain a low concentration and favor the mono-methylated product.

  • A2: Shorten Reaction Time: Over-methylation is often a function of time. Monitor the reaction closely using TLC or LC-MS and quench it as soon as a significant amount of the desired product has formed, before substantial di-methylation occurs.

  • A3: Use a Milder Methylating Agent: Highly reactive agents like dimethyl sulfate are more prone to causing over-methylation. Consider a less reactive alternative if possible.[1][2]

G start Poor Selectivity Observed (Mixture of Products) q1 Is the issue regio-isomers or over-methylation? start->q1 isomers Regio-isomers (e.g., N2 vs N4) q1->isomers Isomers overmethylation Over-methylation (Di-, Tri-methylated) q1->overmethylation Over-methylation q2_isomers Are you using a protecting group strategy? isomers->q2_isomers q2_over How many equivalents of methylating agent are used? overmethylation->q2_over sol_pg Implement Orthogonal Protecting Groups (e.g., Boc) to block undesired sites. q2_isomers->sol_pg No q3_isomers Try Modulating Conditions q2_isomers->q3_isomers Yes no_pg No yes_pg Yes sol_temp Lower Reaction Temperature (e.g., 0°C) q3_isomers->sol_temp sol_base Use a Bulky, Non-nucleophilic Base to favor less hindered site q3_isomers->sol_base sol_stoich Reduce to 1.0-1.2 eq. Add slowly via syringe pump. q2_over->sol_stoich > 1.2 eq. q3_over Monitor reaction closely. Is significant di-methylation occurring over time? q2_over->q3_over ~1.0 eq. stoich_high > 1.2 eq. stoich_low ~1.0 eq. sol_time Quench reaction earlier. Optimize reaction time. q3_over->sol_time Yes yes_time Yes

Caption: Troubleshooting decision tree for poor selectivity.

Experimental Protocols

General Workflow for Selective Mono-N-Methylation

This protocol outlines a general approach using a Boc protecting group to achieve selective mono-methylation of a 2,4-diaminotriazine derivative.

G sub Start: 2,4-Diaminotriazine Substrate prot Step 1: Selective Protection (e.g., Boc Anhydride) sub->prot pur1 Purification (Column Chromatography) prot->pur1 meth Step 2: Methylation (e.g., NaH, MeI in DMF) pur1->meth pur2 Purification (Column Chromatography) meth->pur2 deprot Step 3: Deprotection (e.g., TFA in DCM) pur2->deprot final Final Product: Selectively Mono-methylated deprot->final

Caption: Experimental workflow for selective methylation.

Step-by-Step Methodology: Selective N2-Methylation of a 6-substituted-2,4-diaminotriazine

Step 1: Mono-Boc Protection of the N4-Amino Group

  • Dissolution: Dissolve the starting diaminotriazine (1.0 eq.) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition: Add a base like Triethylamine (TEA, 1.5 eq.) or Diisopropylethylamine (DIPEA, 1.5 eq.).

  • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Dry the organic layer, concentrate it, and purify the mono-Boc protected intermediate by column chromatography.

Step 2: Methylation of the N2-Amino Group

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the purified mono-Boc protected triazine (1.0 eq.) and dissolve it in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Methylation: Add Methyl Iodide (MeI, 1.1 eq.) dropwise. Let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the N-methylated, N'-Boc protected product by column chromatography.

Step 3: Boc Deprotection

  • Dissolution: Dissolve the purified product from Step 2 in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA, 10-20 eq.) and stir the mixture at room temperature for 1-3 hours.

  • Completion: Monitor the removal of the Boc group by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Final Purification: Dry and concentrate the organic layer. Purify the final selectively mono-methylated diaminotriazine product by column chromatography, recrystallization, or preparative HPLC to obtain the high-purity compound.

Analytical Methods for Monitoring Reaction Progress

Effective reaction optimization relies on accurate and timely analysis.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring. It allows you to visualize the consumption of starting material and the formation of products. Staining with agents like potassium permanganate or visualization under UV light can help identify spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information on the progress of the reaction, including the molecular weights of starting materials, intermediates, and products. This is essential for confirming the addition of a methyl group (+14 Da) and for identifying any side products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable triazine derivatives. It offers excellent separation and mass identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR will definitively confirm the position of methylation. The appearance of a new signal for the N-CH₃ group (typically around 3.0-3.5 ppm in ¹H NMR) and shifts in the aromatic or other nearby protons can confirm the structure of the desired isomer.

By systematically applying these principles and troubleshooting strategies, researchers can overcome the inherent challenges of selective diaminotriazine methylation and efficiently synthesize their target molecules.

References

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. National Institutes of Health. [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. ResearchGate. [Link]

  • Studies on the Mechanism of Action of Hydrazine-Induced Methylation of DNA Guanne. Defense Technical Information Center. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis & Custom Peptide Service. [Link]

  • Synthetic Reagents for Enzyme-Catalyzed Methylation. PubMed. [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). National Institutes of Health. [Link]

  • 2 Protection of Functional Groups. Thieme Chemistry. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon. National Institutes of Health. [Link]

  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. Scilit. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of 2-Amino-4-(methylamino)-1,3,5-triazine and Melamine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating 2-Amino-4-(methylamino)-1,3,5-triazine and mel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating 2-Amino-4-(methylamino)-1,3,5-triazine and melamine. Due to their structural similarities and high polarity, these compounds frequently co-elute under standard reversed-phase chromatography conditions. As a Senior Application Scientist, I will provide you with expert-driven troubleshooting strategies, detailed protocols, and the scientific rationale behind each step to achieve baseline separation.

Troubleshooting Guide: From Co-elution to Resolution

This section addresses specific issues in a progressive, question-and-answer format to guide you through method development and optimization.

Q1: My 2-Amino-4-(methylamino)-1,3,5-triazine and melamine peaks are completely co-eluting on my C18 column. What is my first step?

This is a common and expected outcome. Standard C18 columns operate on the principle of reversed-phase liquid chromatography (RP-HPLC), where separation is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. Melamine and its analogue, 2-Amino-4-(methylamino)-1,3,5-triazine, are highly polar molecules.[1][2] Consequently, they have very weak interactions with the C18 stationary phase, leading to poor retention and little to no separation, often eluting together at or near the void volume.

Your first and most critical step is to move away from a separation strategy based solely on hydrophobicity. You need a chromatographic mode that is designed to retain and separate polar compounds.

Q2: What alternative chromatographic modes are recommended for separating these polar compounds?

For analytes like these, two techniques are highly effective: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most widely adopted and robust technique for separating very polar compounds.[3][4] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or diol groups) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[4]

  • Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases that possess multiple interaction functionalities, most commonly combining reversed-phase (like C18) and ion-exchange characteristics in a single column.[5][6][7] For separating melamine and its analogue, which are basic compounds, a mixed-mode column with both reversed-phase and cation-exchange properties would be ideal.[8][9] This allows you to manipulate selectivity by adjusting not only the organic solvent content but also the mobile phase pH and ionic strength, giving you more parameters to achieve separation.[6][10]

The logical workflow for troubleshooting this issue is summarized in the diagram below.

cluster_0 Problem Identification cluster_1 Primary Solution Pathways cluster_2 Method Optimization cluster_3 Goal Problem Co-elution of Polar Analytes on a C18 Column HILIC Adopt HILIC Method Problem->HILIC Recommended for highly polar analytes MMC Adopt Mixed-Mode Method Problem->MMC Powerful for ionizable compounds Opt_HILIC Optimize HILIC Parameters: - Mobile Phase (ACN/Buffer Ratio) - Buffer pH & Concentration - Column Chemistry (Amide, Amino) HILIC->Opt_HILIC Opt_MMC Optimize MMC Parameters: - Mobile Phase (ACN/Buffer Ratio) - Buffer pH & Ionic Strength - Column Chemistry (RP/SCX) MMC->Opt_MMC Resolution Baseline Resolution Achieved Opt_HILIC->Resolution Opt_MMC->Resolution

Caption: Troubleshooting workflow for resolving co-eluting polar analytes.

Q3: I've decided to try HILIC. Can you provide a starting method and a step-by-step protocol for optimization?

Excellent choice. HILIC is a robust approach for this separation.[1][3][11] Below is a detailed protocol to get you started and guide your optimization process.

HILIC Separation Mechanism

The diagram below illustrates how HILIC works. Polar analytes are retained by partitioning into a water-rich layer adsorbed onto the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).

cluster_0 HILIC Stationary Phase StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) WaterLayer Immobilized Water Layer MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) Analyte1 Melamine Analyte2 Analyte 2 Analyte1->WaterLayer Partitioning (Retention) Analyte2->WaterLayer Partitioning (Retention)

Caption: HILIC separation mechanism based on analyte partitioning.

Step-by-Step Experimental Protocol

Objective: To develop a HILIC-MS/MS method for the baseline separation of melamine and 2-Amino-4-(methylamino)-1,3,5-triazine.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a robust amide-based HILIC column (e.g., TSKgel Amide-80, XBridge Amide) or an amino-bonded phase column (e.g., Polaris NH2).[3][12] A common dimension is 2.1 x 100 mm, 3 µm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid. Ammonium formate is an excellent buffer for HILIC and is MS-friendly.[11][12]

  • Mobile Phase B (Organic): Acetonitrile.

2. Initial Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CA stable starting point.[11]
Injection Vol. 2 µLSmall volume to minimize peak distortion.
Sample Diluent 90:10 Acetonitrile:WaterMust match or be weaker than initial mobile phase to ensure good peak shape.
Gradient 95% B for 1 min, then to 70% B over 8 min, hold for 2 min.A shallow gradient is crucial for separating closely related polar compounds.

3. Optimization Strategy:

  • Step 3a: Adjust the Gradient Slope: If the peaks are still co-eluting but are well-retained, make the gradient even shallower. For example, change the gradient to 95% B to 80% B over 10 minutes. This increases the separation window.

  • Step 3b: Modify Mobile Phase pH: The ionization state of these basic analytes is highly dependent on pH.[13] Melamine has a pKa of approximately 5.[8] By operating at a pH of 3.5, both compounds will be positively charged, which can enhance interaction with some HILIC phases and improve peak shape. Try adjusting the pH of Mobile Phase A to 4.0 or 4.5 to see how it modulates selectivity. A change in the degree of ionization can alter the partitioning behavior and resolve the co-elution.[12]

  • Step 3c: Change Buffer Concentration: Increase the ammonium formate concentration from 10 mM to 20 mM. A higher buffer concentration can sometimes improve peak shape and can subtly alter the thickness of the water layer on the stationary phase, thereby affecting selectivity.[6]

  • Step 3d: Try a Different HILIC Column: If optimization on an amide phase fails, switch to a different HILIC chemistry. An amino (NH2) phase or a bare silica column will offer different selectivity due to different surface interactions.[1][3]

Q4: My lab uses Mass Spectrometry for detection. Are there any specific considerations for this separation?

Yes, using tandem mass spectrometry (MS/MS) is highly recommended as it provides an additional layer of selectivity, which is invaluable when chromatographic separation is challenging.[2][14]

  • MS-Friendly Mobile Phases: The recommended HILIC method using ammonium formate and acetonitrile is fully compatible with ESI-MS.[4] Avoid non-volatile buffers like phosphate.

  • Source Conditions: Use electrospray ionization in positive ion mode (ESI+), as both analytes are basic and readily form protonated molecules [M+H]⁺.

  • MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. You will need to determine the optimal precursor and product ions for each compound.

CompoundMolecular WeightPrecursor Ion (m/z)Predicted Product Ion (m/z)
Melamine126.12127.185.1 (Loss of NH2-C=NH)
2-Amino-4-(methylamino)-1,3,5-triazine140.15141.2~99.1 (Loss of CH3-N=C) or other fragments

Note: The product ion for the melamine analogue should be confirmed by infusing a standard. The values for melamine are well-established.[15]

Frequently Asked Questions (FAQs)

FAQ 1: What are the key properties of melamine and 2-Amino-4-(methylamino)-1,3,5-triazine?

Understanding the physicochemical properties of your analytes is fundamental to method development.

PropertyMelamine2-Amino-4-(methylamino)-1,3,5-triazine
Structure 2,4,6-triamino-1,3,5-triazine(Structure inferred from name)
Formula C₃H₆N₆C₄H₈N₆
MW 126.12 g/mol [2]140.15 g/mol
pKa ~5.0 (basic)[8]Estimated ~5.0-5.5 (basic)
Polarity Highly Polar[1][2]Highly Polar
FAQ 2: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) a better choice than reversed-phase for these compounds?

Reversed-phase chromatography separates compounds based on their hydrophobicity. Since both melamine and its analogue are very polar (hydrophilic), they do not retain well on a nonpolar C18 column. HILIC, conversely, is designed specifically for polar compounds. It uses a polar stationary phase and a largely organic mobile phase to retain analytes through partitioning into a surface water layer, providing excellent retention and selectivity for this compound class.[4]

FAQ 3: If I must use reversed-phase HPLC, is there any way to achieve separation?

While not ideal, it is sometimes possible. The most common approach is to use ion-pairing chromatography . By adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase, you can form a neutral, more hydrophobic complex with your basic analytes, which will then retain on a C18 column.[13] However, this technique has significant drawbacks:

  • MS Incompatibility: Most ion-pairing reagents are non-volatile and cause severe ion suppression in mass spectrometers.

  • Column Contamination: The reagents can permanently adsorb to the column, making it difficult to switch back to other methods.

  • Complex Method Development: Optimizing the type and concentration of the ion-pairing reagent can be lengthy.

Given these issues, switching to a HILIC or Mixed-Mode column is a far more efficient and robust long-term solution.[6]

References
  • Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Analogs. Agilent Technologies. Available from: [Link]

  • Chang, E., Ji, D., & Arora, R. (2009). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, Ammeline, and Ammelide in Milk and Infant Formula. LCGC International. Available from: [Link]

  • Ghasemzadeh, L., & Cheng, J. P. (2011). Recent developments in the detection of melamine. TrAC Trends in Analytical Chemistry, 30(2), 264-276. Available from: [Link]

  • Warrander, S. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available from: [Link]

  • Waters Corporation. (2020). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. YouTube. Available from: [Link]

  • Agilent Technologies. (2012). Determination of Melamine and Its Analogues from Powdered Infant Milk Using Polymeric Solid Phase Extraction. Available from: [Link]

  • Tran, D. (2012). Determination of Melamine and its Analogues from Powdered Infant Milk Using Polymeric Solid-Phase Extraction (SPE) and Reversed-Phase Chromatography. American Laboratory. Available from: [Link]

  • Letzel, T., et al. (2021). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. Molecules, 26(11), 3192. Available from: [Link]

  • Wang, J., et al. (2010). [Determination of melamine in cosmetics by hydrophilic interaction chromatography-tandem mass spectrometry]. Se Pu, 28(12), 1189-91. Available from: [Link]

  • Li, F., et al. (2010). Determination of melamine and its analogues in egg by gas chromatography-tandem mass spectrometry using an isotope dilution technique. Food Additives & Contaminants: Part A, 27(8), 1079-1086. Available from: [Link]

  • Li, F., et al. (2010). Determination of melamine and its analogues in egg by gas chromatography-tandem mass spectrometry using an isotope dilution technique. Semantic Scholar. Available from: [Link]

  • Pira, E., et al. (2013). Behavior and Retention Models of Melamine and Its Hydrolysis Products. ResearchGate. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Melamine. Available from: [Link]

  • Zhang, S., et al. (2017). The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study. Polymers, 9(3), 103. Available from: [Link]

  • Vail, T., Jones, P. R., & Sparkman, O. D. (2007). Rapid and Unambiguous Identification of Melamine in Contaminated Pet Food Based on Mass Spectrometry with Four Degrees of Confirmation. ResearchGate. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Available from: [Link]

  • Jacob, S., et al. (2011). Effect of urinary pH upon the renal toxicity of melamine and cyanuric acid. ResearchGate. Available from: [Link]

  • Shah, S. K., et al. (2014). Biodegradation of melamine formaldehyde resin (MF) by a newly isolated Micrococcus species strain MF-1. ResearchGate. Available from: [Link]

  • Jürgens, B., et al. (2003). Melem (2,5,8-Triamino-tri-s-triazine), an Important Intermediate during Condensation of Melamine Rings to Graphitic Carbon Nitride. LMU Open Access. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for the Simultaneous Separation of Melamine and Cyanuric Acid on an Obelisc N Column. Available from: [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4,6-triamine. NIST WebBook. Available from: [Link]

  • Temporini, C., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 220, 114971. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Amino-4-(methylamino)-1,3,5-triazine in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-(methylamino)-1,3,5-triazine. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-(methylamino)-1,3,5-triazine. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound in aqueous solutions. Understanding the stability of your molecule is critical for reproducible and accurate results. This document offers field-proven insights and scientifically-grounded protocols to address common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-Amino-4-(methylamino)-1,3,5-triazine in aqueous environments.

Q1: What is the expected stability of 2-Amino-4-(methylamino)-1,3,5-triazine in aqueous solution at neutral pH and room temperature?

While specific kinetic data for this exact molecule is not extensively published, based on the behavior of structurally similar aminotriazines, it is expected to be relatively stable in neutral aqueous solutions (pH 7) at room temperature for short-term experiments. However, for long-term storage or experiments sensitive to minor degradation, it is crucial to assess its stability under your specific conditions. Degradation, though potentially slow, can occur over time.

Q2: What are the primary degradation pathways for aminotriazines in aqueous solutions?

The primary degradation pathways for aminotriazines in aqueous media are hydrolysis, photodegradation, and to a lesser extent, thermal degradation.[1][2][3]

  • Hydrolysis: The triazine ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions. This can lead to the formation of hydroxylated derivatives where the amino or methylamino groups are replaced by a hydroxyl group.[4]

  • Photodegradation: Exposure to UV light, including ambient laboratory light over extended periods, can induce photodegradation.[1][2][5] This process often involves dealkylation (loss of the methyl group) and hydroxylation of the triazine ring.[2][3]

  • Thermal Degradation: While generally more stable at ambient temperatures, elevated temperatures can accelerate degradation. The specific degradation products will depend on the conditions.

Q3: How does pH affect the stability of 2-Amino-4-(methylamino)-1,3,5-triazine?

The stability of triazines is often pH-dependent. Acidic conditions (low pH) can catalyze the hydrolysis of the triazine ring.[4] At very high pH, base-catalyzed hydrolysis can also occur. It is recommended to buffer your aqueous solutions to maintain a stable pH throughout your experiment.

Q4: What are the likely degradation products of 2-Amino-4-(methylamino)-1,3,5-triazine?

Based on studies of similar triazines, the likely degradation products resulting from hydrolysis and photodegradation include:

  • 2,4-Diamino-6-hydroxy-1,3,5-triazine (Ammelide): Formed by the hydrolysis of the methylamino group.

  • 2-Amino-4-hydroxy-6-(methylamino)-1,3,5-triazine: Formed by the replacement of an amino group with a hydroxyl group.

  • Dealkylated derivatives: Photodegradation can lead to the loss of the methyl group from the methylamino substituent.[2][3]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Problem 1: Inconsistent or decreasing compound activity over time in aqueous assays.

  • Possible Cause: Degradation of 2-Amino-4-(methylamino)-1,3,5-triazine in the assay buffer.

  • Troubleshooting Workflow:

    A Inconsistent Assay Results B Prepare fresh stock & working solutions A->B C Conduct time-course stability study in assay buffer B->C D Analyze samples at T=0 and subsequent time points via HPLC or LC-MS C->D E Compare peak area of parent compound D->E F Significant decrease in parent peak? E->F G Identify degradation products F->G Yes J Results consistent F->J No H Optimize buffer conditions (pH, additives) G->H I Store solutions at lower temperature & protect from light H->I

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Detailed Steps:

    • Prepare Fresh Solutions: Always start with freshly prepared stock and working solutions to rule out degradation during storage.

    • Time-Course Stability Study:

      • Prepare a solution of the compound in your exact assay buffer.

      • Incubate the solution under the same conditions as your experiment (temperature, light exposure).

      • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Immediately analyze the aliquots or store them at -80°C until analysis.

    • Analytical Monitoring: Use a suitable analytical method like HPLC-UV or LC-MS to quantify the concentration of the parent compound at each time point.

    • Data Analysis: A significant decrease in the peak area of the parent compound over time confirms instability. The appearance of new peaks suggests the formation of degradation products.

    • Optimization: If instability is confirmed, consider the following:

      • pH: Adjust and buffer the pH of your solution.

      • Temperature: Perform experiments at a lower temperature if possible.

      • Light: Protect your solutions from light by using amber vials or covering them with foil.

Problem 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Workflow:

    A Unknown peaks in chromatogram B Characterize unknown peaks using LC-MS/MS A->B C Compare mass of unknown peaks to potential degradants B->C D Is mass consistent with hydroxylation or dealkylation? C->D E Confirm identity with reference standards if available D->E Yes H Unknown peak not a degradant D->H No F Investigate cause of degradation (pH, light, temp) E->F G Modify experimental conditions to minimize degradation F->G

    Caption: Troubleshooting workflow for identifying unknown peaks.

  • Detailed Steps:

    • Characterize Unknowns: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • Hypothesize Degradants: Compare the observed masses to the theoretical masses of potential degradation products (see FAQ Q4). A mass increase of 1 Da (+O -NH) could indicate hydroxylation, while a decrease of 14 Da (-CH2) could suggest demethylation.

    • Confirm Identity: If possible, obtain or synthesize reference standards of the suspected degradation products to confirm their identity by comparing retention times and fragmentation patterns.

    • Investigate Cause: Once the degradation products are identified, systematically investigate the cause of degradation by varying pH, light exposure, and temperature in controlled experiments.

III. Recommended Analytical Protocols

For monitoring the stability of 2-Amino-4-(methylamino)-1,3,5-triazine, the following analytical methods are recommended.

Protocol 1: HPLC-UV for Quantification

This method is suitable for routine quantification of the parent compound.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm and 254 nm
Column Temperature 30 °C
Protocol 2: LC-MS/MS for Identification and Sensitive Quantification

This method is ideal for identifying degradation products and for quantification at low concentrations.

ParameterRecommended Condition
LC System As described in Protocol 1.
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Mode Electrospray Ionization (ESI), positive mode.
Scan Mode For quantification, use Multiple Reaction Monitoring (MRM). For identification, use full scan and product ion scan.
MRM Transitions To be determined by infusing a standard of the parent compound.

IV. Summary of Stability Considerations

FactorInfluence on StabilityMitigation Strategies
pH Potential for acid or base-catalyzed hydrolysis.Use buffered solutions within a stable pH range (e.g., 6-8).
Light Can induce photodegradation (dealkylation, hydroxylation).[1][2][5]Protect solutions from light using amber vials or by wrapping containers in foil.
Temperature Higher temperatures accelerate degradation.Store stock solutions at low temperatures (e.g., -20°C or -80°C). Conduct experiments at controlled, and if possible, lower temperatures.
Solution Purity Contaminants can potentially catalyze degradation.Use high-purity water and reagents for all solutions.

V. References

  • Evgenidou, E., & Fytianos, K. (2002). Photodegradation of triazine herbicides in aqueous solutions and natural waters. Journal of Agricultural and Food Chemistry, 50(22), 6423-6427. [Link]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]

  • Evgenidou, E., & Fytianos, K. (2002). Photodegradation of triazine herbicides in aqueous solutions and natural waters. PubMed. [Link]

  • Sanyal, S., Dhanya, S., & Adhikari, S. (2006). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. [Link]

  • Sinditskii, V. P., et al. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Huang, S. B., Stanton, J. S., Lin, Y., & Yokley, R. A. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. Scilit. [Link]

  • Vargas-Hernández, Y. M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectra of 2-Amino-4-(methylamino)-1,3,5-triazine vs. Melamine

This guide outlines the comparative NMR analysis of Melamine (1,3,5-Triazine-2,4,6-triamine) and its degradation product/analog 2-Amino-4-(methylamino)-1,3,5-triazine (often abbreviated as 2,4-AMT or mono-N-methyl-desami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative NMR analysis of Melamine (1,3,5-Triazine-2,4,6-triamine) and its degradation product/analog 2-Amino-4-(methylamino)-1,3,5-triazine (often abbreviated as 2,4-AMT or mono-N-methyl-desamino-melamine).[1]

These molecules are structurally similar but chemically distinct.[2] Melamine is highly symmetric, while 2-Amino-4-(methylamino)-1,3,5-triazine possesses lower symmetry and specific functional groups (a ring proton and a methylamino group) that create unique spectral fingerprints.[1]

[1]

Part 1: Structural & Theoretical Basis[3]

Before analyzing spectra, one must understand the symmetry breaking that occurs between these two triazine derivatives.

FeatureMelamine 2-Amino-4-(methylamino)-1,3,5-triazine
Formula


Structure Symmetric 1,3,5-triazine ring substituted with three equivalent

groups.[1]
1,3,5-triazine ring substituted with one

, one

, and one Hydrogen atom .[1]
Symmetry

(Time-averaged)

(Planar) or

Key Protons 6 equivalent amine protons (exchangeable).1 aromatic ring proton (non-exchangeable), 3 methyl protons, 3 amine/amide protons.[1]
Solubility Poor in water/organic solvents; good in warm DMSO.Moderate in DMSO and polar organic solvents.
Why This Matters
  • Melamine: Due to high symmetry, all carbons are equivalent, and all protons are equivalent (on the NMR timescale).[1] This results in extremely simple spectra.[3]

  • 2-Amino-4-(methylamino)-1,3,5-triazine: The introduction of a methyl group and the loss of one amino group (replaced by Hydrogen) breaks the symmetry. You will observe distinct signals for the ring carbon attached to the proton versus the carbons attached to nitrogens.

Part 2: Experimental Protocol (Self-Validating)

Objective: To obtain high-resolution


 and 

NMR spectra capable of distinguishing trace impurities.
Solvent Selection
  • Standard: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
  • Reasoning: Melamine is sparingly soluble in

    
     and neutral 
    
    
    
    . In
    
    
    , rapid proton exchange with the solvent often obliterates the amine (
    
    
    ) signals, making identification difficult. DMSO-
    
    
    slows this exchange, allowing observation of the amine protons and their couplings.
Sample Preparation
  • Weighing: Weigh 10–15 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
     (containing 0.03% TMS as internal standard).
    
    • Tip: If the sample is stubborn, sonicate for 5 minutes or gently warm to 40°C. Melamine may require warming.

  • Filtration: If the solution is cloudy (indicating polymerization or inorganic fillers), filter through a glass wool plug directly into the NMR tube.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

    
    ) or the TMS peak at 0.00 ppm .
    
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16 scans (sufficient for pure samples); 64+ scans for impurity detection.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Validation: Triazine ring protons and amine protons have long

      
       relaxation times. A short delay will suppress integration accuracy.
      

Part 3: Spectral Comparison & Data Analysis

A. NMR Comparison (400 MHz, DMSO- )

The proton spectrum is the definitive identification tool.

Signal RegionMelamine 2-Amino-4-(methylamino)-1,3,5-triazine Interpretation
8.0 – 8.5 ppm Absent Singlet (1H) The "Smoking Gun": This is the aromatic proton on the triazine ring (H-C6). Melamine has no ring protons.
6.5 – 7.5 ppm Broad Singlet (6H) (

ppm)
Two Broad Signals (3H total) 1.

(2H)2.

(1H, broad q)
Melamine shows one massive amine peak.[1] The derivative shows split amine signals due to non-equivalence.
2.7 – 2.9 ppm Absent Doublet or Singlet (3H) (

Hz)
Methyl Group: Corresponds to

. The doublet arises from coupling to the adjacent NH proton.
0.0 – 2.5 ppm TMS / Solvent onlyTMS / Solvent onlyNo aliphatic protons on the ring system.

Key Diagnostic:

  • If you see a peak > 8.0 ppm, it is not pure melamine.[1] It indicates a desamino-degradation product (like 2,4-diamino-1,3,5-triazine or the target molecule).[1]

  • If you see a peak ~2.8 ppm, it indicates methylation.[1]

B. NMR Comparison (100 MHz, DMSO- )

Carbon NMR confirms the symmetry breaking.

Carbon TypeMelamine 2-Amino-4-(methylamino)-1,3,5-triazine
Ring Carbons (

)
Single Peak (~167 ppm) Two Distinct Peaks (~164 - 168 ppm) Carbons attached to

and

are chemically distinct but close in shift.[1]
Ring Carbon (

)
Absent Single Peak (~155 - 160 ppm) Upfield shift relative to amino-carbons due to lack of electron-donating nitrogen substituent at this position.
Methyl Carbon Absent Single Peak (~27 - 29 ppm)

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for distinguishing these compounds using standard NMR data.

NMR_Identification Start Unknown White Powder (Dissolved in DMSO-d6) Check_Methyl Step 1: Check Aliphatic Region (2.5 - 3.0 ppm) Start->Check_Methyl Has_Methyl Signal Present (~2.8 ppm) (Methyl Group Detected) Check_Methyl->Has_Methyl Signal Found No_Methyl No Signal (No Methyl Group) Check_Methyl->No_Methyl Clean Baseline Check_Aromatic Step 2: Check Downfield Region (8.0 - 8.5 ppm) Has_Methyl->Check_Aromatic Check_Amine Step 3: Check Amine Region (5.9 - 6.5 ppm) No_Methyl->Check_Amine Has_Aromatic Signal Present (Triazine Ring Proton) Check_Aromatic->Has_Aromatic Peak Found No_Aromatic No Signal (Fully Substituted Ring) Check_Aromatic->No_Aromatic Baseline Result_Target Identify: 2-Amino-4-(methylamino)-1,3,5-triazine (Asymmetric, Methyl + Ring Proton) Has_Aromatic->Result_Target Result_NMethylMel Identify: N-Methylmelamine (Methyl signal + NO Ring Proton) No_Aromatic->Result_NMethylMel Result_Melamine Identify: MELAMINE (Symmetric, 6H Broad Singlet) Check_Amine->Result_Melamine Single Broad Peak

Caption: Logical workflow for differentiating Melamine from its methylated and desamino-derivatives via 1H NMR.

Part 5: Mechanistic Insight (Why the Shifts Change)

  • Deshielding of the Ring Proton: In 2-Amino-4-(methylamino)-1,3,5-triazine, the proton at position 6 is attached directly to the aromatic triazine ring.[1] The ring current effect and the electron-deficient nature of the triazine ring (due to three electronegative nitrogens) cause significant deshielding , pushing this signal downfield to >8.0 ppm . Melamine lacks this proton entirely.

  • Methyl Group Coupling: The methyl signal at ~2.8 ppm often appears as a doublet (

    
     Hz). This splitting is caused by the vicinal coupling with the proton on the adjacent nitrogen atom (
    
    
    
    ).
    • Note: If the sample contains traces of acid or water, proton exchange may accelerate, causing the doublet to collapse into a broad singlet.[1] This is a common artifact in "wet" DMSO samples.

  • Symmetry Breaking: In Melamine, the rapid tautomeric exchange and

    
     symmetry average the chemical environment of all amine protons. In the derivative, the steric bulk of the methyl group and the electronic difference between 
    
    
    
    and
    
    
    lock the molecule into a lower symmetry, making the amine protons chemically non-equivalent.

References

  • National Institute of Standards and Technology (NIST). (2023). Melamine Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2025). 2-Amino-4-(methylamino)-1,3,5-triazine Compound Summary. National Library of Medicine. [Link]

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]

  • Jürgens, B., et al. (2003).[1] "Melem (2,5,8-Triamino-tri-s-triazine), an Important Intermediate during Condensation of Melamine Rings."[1][4] Journal of the American Chemical Society. (Differentiation of triazine ring protons and amine condensation products). [Link]

  • SpectraBase. (2025). 1H NMR Spectrum of 2,4-diamino-1,3,5-triazine derivatives. Wiley Science Solutions. [Link]

Sources

Comparative

Technical Comparison Guide: Reference Standard Characterization for 2-Amino-4-(methylamino)-1,3,5-triazine

Executive Summary This guide provides a technical comparison between Commercial Reagent Grade and Certified Reference Material (CRM) sources of 2-Amino-4-(methylamino)-1,3,5-triazine (CAS: 58228-69-6). Also known as N-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Commercial Reagent Grade and Certified Reference Material (CRM) sources of 2-Amino-4-(methylamino)-1,3,5-triazine (CAS: 58228-69-6).

Also known as N-methyl-1,3,5-triazine-2,4-diamine, this compound is a critical degradation product (metabolite) of s-triazine herbicides and a functional intermediate in peptidomimetic drug synthesis. Accurate quantification is frequently compromised by the molecule's tendency to form rotamers and tautomers, leading to "false impurity" signals in standard HPLC and NMR workflows.

Key Finding: For GLP/GMP-regulated studies (toxicity, release testing), reliance on reagent-grade material without secondary purification and qNMR validation poses a high risk of mass-balance errors up to 3-5% due to hygroscopicity and inorganic salt retention.

The Molecule & The Challenge

Compound: 2-Amino-4-(methylamino)-1,3,5-triazine CAS: 58228-69-6 Molecular Formula: C₄H₇N₅ MW: 125.13 g/mol [1][2][3]

Analytical Challenges
  • Rotamerism: The restricted rotation around the C-N exocyclic bond results in distinct rotamers observable by NMR at room temperature, often mistaken for impurities.

  • Hygroscopicity: The high nitrogen content facilitates hydrogen bonding with atmospheric water, rendering gravimetric preparation of standards inaccurate without water content correction.

  • UV Response Factors: Lack of a strong chromophore beyond 220 nm makes HPLC-UV purity estimation prone to overestimating purity if non-UV absorbing impurities (salts) are present.

Comparative Analysis: Reagent Grade vs. Primary Reference Standard

The following table contrasts the performance and specifications of a typical Commercial Reagent (Alternative A) against a Fully Characterized Primary Standard (Product/Alternative B).

Table 1: Performance Specification Comparison
FeatureCommercial Reagent Grade (Alternative A)Primary Reference Standard (Alternative B)Impact on Data Quality
Assay Method HPLC Area % (UV 254nm)qNMR (¹H) + Mass Balance HPLC Area % ignores water/salts, often overestimating purity by 2-10%.
Assay Value Typically "≥ 95%" or "≥ 97%"Specific Value (e.g., 99.4% ± 0.3%) Exact weighting is impossible with Reagent Grade, invalidating quantitative curves.
Water Content Not specified (often 1-5%)Measured (KF Titration) Critical for correcting the "As-Is" weight to "Dried Basis."
Identity 1H-NMR (Qualitative)1H/13C NMR, MS, IR (Co-validated) Ensures no isomeric scrambling (e.g., 2,6-diamino vs 2,4-diamino).
Traceability Batch-dependentSI-Traceable (via NIST/BIPM) Required for IND/NDA regulatory submissions.
Homogeneity UnknownTested & Certified Ensures consistency across multiple vials/aliquots.

Characterization Workflow & Visualization

To upgrade a Reagent Grade source to a Reference Standard, a rigorous "Mass Balance" or "qNMR" approach is required. The following diagram illustrates the necessary decision tree.

Diagram 1: Reference Standard Qualification Workflow

G cluster_0 Orthogonal Methods Start Raw Material (Synthesis/Reagent) Purification Purification (Recrystallization in MeOH/H2O) Start->Purification Decision Is HPLC Purity > 99.0%? Purification->Decision Repurify Re-process Decision->Repurify No Characterization Full Characterization Phase Decision->Characterization Yes NMR 1. Structural ID (1H/13C NMR at 50°C) Characterization->NMR MS 2. Mass Spec (HRMS [M+H]+ 126.07) Characterization->MS KF 3. Volatiles (Karl Fischer + TGA) Characterization->KF qNMR 4. Purity Assignment (qNMR vs. NIST Internal Std) Characterization->qNMR Release Release as Primary Standard NMR->Release MS->Release KF->Release qNMR->Release

Caption: Workflow for converting raw 2-Amino-4-(methylamino)-1,3,5-triazine into a qualified Reference Standard using orthogonal validation.

Experimental Protocols

The following protocols are designed to overcome the specific challenges of triazine analysis.

Protocol A: Structural Confirmation via High-Temperature NMR

Objective: Eliminate rotameric peak splitting to confirm chemical structure.

  • Solvent Selection: Use DMSO-d6 . Chloroform is poor for solubility; Methanol-d4 promotes proton exchange which may obscure amide signals.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Parameter Setup:

    • Set probe temperature to 323 K (50°C) or higher. Rationale: Higher thermal energy accelerates the rotation around the C-N bond, coalescing rotamer signals into sharp singlets.

    • Relaxation delay (D1): ≥ 10 seconds (ensure full relaxation for integration).

  • Acceptance Criteria:

    • Singlet at ~2.7 ppm (N-CH3).

    • Broad singlets at ~6.5-7.0 ppm (NH2/NH).

    • Absence of split peaks that appear at 25°C.

Protocol B: Purity Assignment via qNMR (Gold Standard)

Objective: Determine absolute purity (mass fraction) traceable to SI units, independent of UV response.

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT® or equivalent NIST traceable).

    • Why: Non-hygroscopic, distinct singlet at 6.3 ppm (does not overlap with Triazine methyl group at 2.7 ppm).

  • Gravimetry:

    • Weigh ~10 mg of Triazine Sample (

      
      ) and ~10 mg of Maleic Acid IS (
      
      
      
      ) into the same vial using a 5-decimal place balance. Precision is paramount.
  • Acquisition:

    • Solvent: DMSO-d6.[4]

    • Pulse angle: 90°.

    • Scans: 64 (for S/N > 1000).

    • D1: 60s (5x T1 of the longest proton).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.[5]

Logic of Mass Balance

When qNMR is unavailable, the "Mass Balance" approach is the alternative, though less accurate for this compound due to salt formation.

Diagram 2: Mass Balance Calculation Logic

MassBalance cluster_deductions Deductions (Impurities) Total Total Mass (100%) OrgImp Organic Impurities (HPLC-UV 220nm) Total->OrgImp Volatiles Volatiles (Residual Solvents GC) Total->Volatiles Water Water (Karl Fischer) Total->Water Inorg Residue on Ignition (Inorganic Salts) Total->Inorg Result Assigned Purity (Mass Fraction) OrgImp->Result (-) Volatiles->Result (-) Water->Result (-) Inorg->Result (-)

Caption: The Mass Balance equation subtracts all non-analyte components from 100%. Note that HPLC purity alone is NOT the final purity.

Conclusion

For the characterization of 2-Amino-4-(methylamino)-1,3,5-triazine , the choice of reference standard significantly impacts analytical reliability.[6]

  • Use Commercial Reagent Grade (Alternative A) only for: Early-stage synthesis scouting or qualitative retention time marking.

  • Use Primary Reference Standard (Alternative B) for: Quantitative impurity profiling, toxicology dose formulation, and release testing.

Final Recommendation: If a commercial CRM is unavailable, the end-user must perform Protocol B (qNMR) to assign a purity value. Relying solely on the Certificate of Analysis (CoA) of a reagent-grade chemical (often based only on HPLC area %) will introduce systematic errors in potency calculations.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[7] International Conference on Harmonisation. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.[Link]

  • PubChem. 2-Amino-4-(methylamino)-1,3,5-triazine (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

evaluating purity of 2-Amino-4-(methylamino)-1,3,5-triazine using differential scanning calorimetry

Executive Summary 2-Amino-4-(methylamino)-1,3,5-triazine (often associated with melamine synthesis byproducts or metabolites) presents a unique challenge in thermal analysis. While Differential Scanning Calorimetry (DSC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-(methylamino)-1,3,5-triazine (often associated with melamine synthesis byproducts or metabolites) presents a unique challenge in thermal analysis. While Differential Scanning Calorimetry (DSC) offers a rapid, absolute method for purity determination without the need for reference standards, its application to amino-triazines is complicated by their tendency to sublime and decompose near the melting point.

This guide objectively compares DSC against High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA), providing a validated protocol to determine if DSC is a viable release method for your specific batch of triazine derivatives.

Part 1: The Analyte & The Thermal Challenge

The target molecule belongs to the amino-triazine class. Structurally, these compounds exhibit strong intermolecular hydrogen bonding, leading to high melting points (often


) and low solubility in common organic solvents.
The Critical Failure Mode: Decomposition

Standard DSC purity analysis (ASTM E928) relies on the van't Hoff equation , which assumes thermodynamic equilibrium during melting. However, amino-triazines are notorious for:

  • Sublimation: Loss of mass before melting.

  • Concurrent Decomposition: Degradation occurring during the melt endotherm.

If the sample decomposes during melting, the van't Hoff plot will be non-linear, and the calculated purity will be artificially low.

Part 2: Comparative Analysis (DSC vs. Alternatives)

Before committing to a DSC workflow, evaluate whether it is the superior tool for your specific needs compared to HPLC or TGA.

Table 1: Method Selection Matrix
FeatureDSC (Purity Method) HPLC-UV/MS (Gold Standard) TGA (Thermal Stability)
Primary Output Absolute Purity (mol %)Assay (% w/w) & Impurity ProfileVolatile Content &

Reference Standard Not Required (Absolute Method)Required (External Standard)Not Required
Speed Fast (< 1 hour)Slow (Method dev + run time)Fast (< 1 hour)
Sample Size Very Low (1–3 mg)Low (dissolved in solvent)Medium (5–10 mg)
Detection Limit >98.5 mol% purity requiredHigh sensitivity (<0.05%)N/A (for purity)
Triazine Specific Risk High: Decomposition invalidates results.Low: Robust, provided solubility is achieved.Low: Best for measuring decomposition.
Cost per Analysis LowHigh (Solvents, Columns, Waste)Low

Verdict: Use DSC for rapid screening of high-purity batches (>98%) where reference standards are unavailable. Use HPLC for final release testing or quantifying specific impurities.

Part 3: Theoretical Framework (The Van't Hoff Equation)

DSC purity determination is based on the melting point depression caused by impurities.[1][2][3][4] The relationship is described by the van't Hoff equation:



  • 
     : Sample Temperature at fraction 
    
    
    
  • 
     : Melting point of pure substance (theoretical)
    
  • 
     : Gas constant[5]
    
  • 
     : Mole fraction of impurity[3][5]
    
  • 
     : Enthalpy of fusion[2][5][6]
    
  • 
     : Fraction of sample melted[3][5]
    

The Logic: By plotting


 (y-axis) versus 

(x-axis), the slope allows us to calculate

(impurity level). A perfectly pure substance would have a slope of zero.

Part 4: Experimental Protocol

This protocol is designed specifically for 2-Amino-4-(methylamino)-1,3,5-triazine to mitigate sublimation and decomposition risks.

Phase 1: Pre-Screening (Mandatory)

Objective: Determine if the sample is stable enough for DSC purity.

  • Run TGA: Heat 5 mg sample from 30°C to 400°C at 10°C/min under Nitrogen.

  • Analyze: Identify the Onset Temperature of Decomposition (

    
    ).
    
  • Decision: If

    
     (or within 10°C), STOP . DSC purity is invalid. Use HPLC.
    
Phase 2: DSC Purity Method

Instrument: Heat Flux or Power Compensation DSC (calibrated with Indium/Zinc).

Step-by-Step Workflow:

  • Sample Preparation:

    • Mass: Weigh 1.5 – 3.0 mg of sample. Note: Larger masses increase thermal lag; smaller masses reduce sensitivity.

    • Pan Selection (CRITICAL): Use Hermetically Sealed Aluminum Pans .

      • Why? Triazines sublime. A standard crimped pan will leak vapor, altering the mass and heat flow, invalidating the purity calculation.

    • Reference: Empty hermetic aluminum pan of equal weight.

  • Method Parameters:

    • Purge Gas: Dry Nitrogen (50 mL/min).

    • Equilibration: Hold at

      
       (approx. 30°C below expected melt) for 3 minutes.
      
    • Ramp Rate: 0.5°C/min to 2.0°C/min .

      • Expert Insight: ASTM E928 recommends slow rates (0.5°C/min) for equilibrium. However, for decomposing triazines, a slightly faster rate (2°C/min) may minimize time-at-temperature, reducing decomposition artifacts.

    • End Temperature: 10°C past the melting peak return-to-baseline.

  • Data Processing:

    • Integrate the melting peak using a linear baseline.

    • Select the "Purity" calculation software (standard on TA Instruments, Mettler Toledo, PerkinElmer).

    • Partial Area Calculation: The software divides the peak into partial areas (

      
       to 
      
      
      
      ). Do not use data >50% melted (
      
      
      ) as thermal gradients distort the signal.

Part 5: Visualization of Logic & Workflows

Diagram 1: Method Validation Decision Tree

This logic gate ensures you do not generate false data on unstable triazines.

G Start Start: Triazine Sample TGA Step 1: Run TGA (30°C to 400°C) Start->TGA CheckStability Is Tmelt < Tdecomp? TGA->CheckStability DSC_Prep Step 2: DSC Preparation (Hermetic Pan, 2mg) CheckStability->DSC_Prep Yes (Stable) Invalid INVALID: Decomposition Occurred. Use HPLC. CheckStability->Invalid No (Unstable) Run_Slow Run @ 0.5°C/min DSC_Prep->Run_Slow Run_Fast Run @ 5°C/min (Validation Check) DSC_Prep->Run_Fast Compare Compare Purity Values Run_Slow->Compare Run_Fast->Compare Valid Valid Result: Report Purity (mol%) Compare->Valid Values Match Compare->Invalid Values Diverge

Caption: Workflow for validating DSC suitability for thermally sensitive triazines.

Diagram 2: The Van't Hoff Plot Interpretation

Understanding the graphical output is essential for diagnosing "Solid Solution" behavior, which is common in triazine derivatives.

VantHoff Plot Van't Hoff Plot (Ts vs 1/F) Linear Linear Plot Plot->Linear Curved Curved (Concave) Plot->Curved Ideal Ideal Eutectic Impurity (Valid Calculation) Linear->Ideal SolidSol Solid Solution Formation (Impurity fits in crystal lattice) Curved->SolidSol Severe Curvature Correction Apply Linearization Correction (Software Algorithm) Curved->Correction Slight Curvature Correction->Ideal

Caption: Interpreting the linearity of the 1/F plot to detect solid solution interference.

Part 6: Troubleshooting & Self-Validation

To ensure Trustworthiness of your data, perform this self-check:

The Heating Rate Test: Run the sample at 0.5°C/min and 2.0°C/min .

  • Scenario A: Purity values are identical (within 0.1%).

  • Scenario B: The slower rate (0.5°C/min) yields a significantly lower purity than the faster rate.

References

  • ASTM International. (2019). ASTM E928-08(2014) Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.[7] West Conshohocken, PA. [Link]

  • Mettler Toledo. (n.d.). DSC Purity Determination: Theory and Applications.[4] Thermal Analysis UserCom. [Link]

  • TA Instruments. (n.d.). Purity Determination by DSC.[1][4][7][8][9][10][11][12] Thermal Analysis Applications Guide. [Link]

Sources

Comparative

comparative adsorption isotherms of amino-triazines on activated carbon

A Comparative Guide to the Adsorption Isotherms of Amino-Triazines on Activated Carbon Introduction Amino-triazines, a class of nitrogen-containing heterocyclic compounds, are widely utilized as potent herbicides in mode...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Adsorption Isotherms of Amino-Triazines on Activated Carbon

Introduction

Amino-triazines, a class of nitrogen-containing heterocyclic compounds, are widely utilized as potent herbicides in modern agriculture for broad-spectrum weed control. Prominent members of this family include atrazine, simazine, and prometryn. However, their chemical stability, persistence in soil, and relatively high water solubility lead to their frequent detection in surface and groundwater, posing potential risks to ecosystems and human health.[1][2] Consequently, the removal of these contaminants from water sources is a critical environmental objective.

Activated carbon adsorption is recognized as one of the most effective and reliable technologies for this purpose, largely due to its vast surface area and well-developed porous structure.[2][3][4] Understanding the equilibrium of the adsorption process, described by adsorption isotherms, is paramount for designing efficient water treatment systems, predicting the adsorbent's capacity, and optimizing operational parameters.

This guide provides a comparative analysis of the adsorption isotherms of common amino-triazines on activated carbon. It delves into the fundamental principles governing the adsorption process, offers a detailed experimental protocol for isotherm determination, and compares the adsorption behavior of different triazines based on published experimental data.

Fundamentals of Adsorption on Activated Carbon

The efficacy of the adsorption process is governed by the interplay between the adsorbent (activated carbon), the adsorbates (amino-triazines), and the surrounding solution.

The Adsorbent: Activated Carbon

Activated carbon is a highly porous material, typically produced from carbonaceous sources like coconut shells, wood, or coal.[3] The "activation" process, conducted at high temperatures, creates an intricate network of pores, resulting in an exceptionally large internal surface area (often around 1000 m²/gram).[4] This extensive surface area, combined with a diverse range of surface functional groups (e.g., carboxylic, phenolic), provides numerous active sites for the capture of organic molecules.[5][6] The physical characteristics (pore size distribution) and chemical nature (surface chemistry) of the activated carbon are determinant factors in its adsorption performance.[3][5]

The Adsorbates: A Comparison of Amino-Triazines

The adsorption behavior of different amino-triazines is intrinsically linked to their molecular structure and physicochemical properties. Let's consider three representative compounds:

Compound Chemical Structure Molecular Weight ( g/mol ) Water Solubility (mg/L at 20-25°C) Log K_ow_
Atrazine ClC1=NC(N(C(C)C)C)=NC(NCC)=N1215.68332.61
Simazine ClC1=NC(NCC)=NC(NCC)=N1201.6652.18
Prometryn CSC1=NC(N(C(C)C)C)=NC(N(C(C)C)C)=N1241.36483.34
  • Hydrophobicity (Log K_ow_): The octanol-water partition coefficient (K_ow_) is a measure of a compound's hydrophobicity. A higher Log K_ow_ value indicates lower affinity for water and a greater tendency to adsorb onto the carbon surface. Prometryn is the most hydrophobic, followed by atrazine and then simazine.

  • Water Solubility: Adsorption is often inversely related to water solubility.[7] Compounds that are less soluble in water are more readily driven to the solid-liquid interface. Simazine has the lowest water solubility, which would suggest strong adsorption potential.

  • Molecular Structure: The different alkylamino and methylthio side chains influence the molecule's size, polarity, and potential for specific interactions with the activated carbon surface.

Adsorption Mechanisms

The removal of amino-triazines by activated carbon is a complex process involving multiple interaction mechanisms.[2][3] These can include:

  • Hydrophobic Interactions: The primary driving force for the adsorption of non-polar organic compounds from water.

  • π-π Electron Donor-Acceptor Interactions: The aromatic triazine ring can interact with the graphitic structure of the activated carbon.

  • Hydrogen Bonding: Possible between the amino groups of the triazines and oxygen-containing functional groups on the carbon surface.

  • Van der Waals Forces: Weak, non-specific attractions between the adsorbate and adsorbent.

Modeling the Equilibrium: Adsorption Isotherms

An adsorption isotherm describes the relationship between the amount of a substance adsorbed onto a surface and its equilibrium concentration in the surrounding solution at a constant temperature. Two models are predominantly used to describe this relationship for amino-triazine adsorption.

Langmuir Isotherm

The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer.[8][9] It also assumes that there are no interactions between the adsorbed molecules.

The non-linear form of the Langmuir equation is: q_e = (q_max * K_L * C_e) / (1 + K_L * C_e)

Where:

  • q_e is the amount of adsorbate per unit mass of adsorbent at equilibrium (mg/g).

  • C_e is the equilibrium concentration of the adsorbate in the solution (mg/L).

  • q_max is the maximum monolayer adsorption capacity (mg/g).

  • K_L is the Langmuir constant related to the energy of adsorption (L/mg).

A high q_max value indicates a high adsorption capacity, while a high K_L value signifies a strong affinity between the adsorbate and the adsorbent.

Freundlich Isotherm

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation.[7][10]

The non-linear form of the Freundlich equation is: q_e = K_F * C_e^(1/n)

Where:

  • q_e and C_e are as defined previously.

  • K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).

  • n is the adsorption intensity constant.

The value of 1/n indicates the favorability of the adsorption process. A value between 0 and 1 suggests favorable adsorption.[10] A better fit of the Freundlich model often implies that the adsorbent surface is heterogeneous.[7][11]

Experimental Protocol: A Self-Validating System for Isotherm Determination

This section outlines a robust, step-by-step methodology for conducting a batch adsorption experiment to determine the adsorption isotherms of amino-triazines on activated carbon.

Materials and Equipment
  • Amino-triazine standards (Atrazine, Simazine, etc.)

  • Activated Carbon (Powdered or Granular)

  • Reagent-grade water

  • Conical flasks with stoppers

  • Orbital shaker

  • pH meter

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV)

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Prepare Stock Solution of Amino-Triazine p2 Prepare Working Solutions (Varying Concentrations) p1->p2 e1 Add Carbon to Flasks Containing Working Solutions p2->e1 p3 Weigh Fixed Mass of Activated Carbon p3->e1 e2 Agitate on Shaker (Constant Temp, Time) e1->e2 e3 Allow to Reach Equilibrium e2->e3 a1 Separate Carbon from Solution (Centrifuge/Filter) e3->a1 a2 Measure Final Concentration (Ce) using HPLC a1->a2 a3 Calculate Adsorbed Amount (qe) a2->a3 a4 Plot Isotherm (qe vs. Ce) a3->a4 a5 Fit Data to Isotherm Models a4->a5

Caption: Experimental workflow for determining adsorption isotherms.

Step-by-Step Methodology
  • Preparation of Solutions: Prepare a concentrated stock solution of the chosen amino-triazine in a suitable solvent (if necessary) and dilute with reagent-grade water. From this stock, prepare a series of working solutions with varying initial concentrations (e.g., 1 to 50 mg/L).

  • Adsorbent Dosage: Accurately weigh a fixed amount of dried activated carbon (e.g., 0.1 g) into a series of conical flasks.[12]

  • Batch Adsorption: Add a fixed volume (e.g., 100 mL) of each working solution to the flasks containing the activated carbon. A control flask with no activated carbon should also be prepared for each concentration to account for any potential losses not due to adsorption.

  • Equilibration: Seal the flasks and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and constant temperature for a predetermined time sufficient to reach equilibrium. This time should be determined from prior kinetic studies, but 24 to 48 hours is often sufficient.[13][14]

  • Separation: After equilibration, separate the activated carbon from the solution by centrifugation or filtration to obtain a clear supernatant.

  • Analysis: Determine the residual concentration of the amino-triazine (C_e) in the supernatant using HPLC.

  • Calculation: Calculate the amount of amino-triazine adsorbed per unit mass of activated carbon (q_e) using the following mass balance equation: q_e = (C_0 - C_e) * V / m Where:

    • C_0 is the initial concentration (mg/L).

    • C_e is the equilibrium concentration (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the activated carbon (g).

  • Modeling: Plot q_e versus C_e to generate the adsorption isotherm. Fit the experimental data to the Langmuir and Freundlich isotherm models using non-linear regression analysis to determine the isotherm constants.

Comparative Analysis of Amino-Triazine Adsorption

Studies have shown that the adsorption behavior of s-triazine herbicides on activated carbon varies depending on the specific compound.[11] Generally, the adsorption process follows the order: Prometryn > Atrazine > Simazine.[11]

Isotherm Model Comparison

The table below synthesizes typical results for the adsorption of three amino-triazines on granular activated carbon (GAC).

Parameter Prometryn Atrazine Simazine Source
Freundlich K_F_ ((mg/g)(L/mg)^(1/n))HighMediumLow[11]
Freundlich 1/n FavorableFavorableFavorable[11]
Model Fit Freundlich > LangmuirFreundlich > LangmuirFreundlich > Langmuir[11]

Note: Absolute values vary significantly with the type of activated carbon and experimental conditions.

The consistent better fit of the Freundlich model suggests that the adsorption of these triazines occurs on a heterogeneous surface, which is characteristic of activated carbon.[1][11] The K_F values, which indicate adsorption capacity, confirm the trend of Prometryn being the most readily adsorbed, followed by Atrazine and Simazine.

Relating Molecular Properties to Adsorption Performance

The observed adsorption hierarchy can be directly linked to the physicochemical properties of the triazines.

G cluster_props Molecular Properties cluster_perf Adsorption Performance cluster_compounds prop1 High Hydrophobicity (High Log Kow) perf High Adsorption Affinity & Capacity on Activated Carbon prop1->perf C1 Prometryn prop1->C1 prop2 Low Water Solubility prop2->perf C2 Atrazine C1->C2 C3 Simazine C2->C3

Caption: Relationship between molecular properties and adsorption performance.

  • Prometryn: Possesses the highest Log K_ow_ (3.34), making it the most hydrophobic. This strong "dislike" for the aqueous phase provides a powerful driving force for its partitioning onto the carbon surface.

  • Atrazine: Is moderately hydrophobic (Log K_ow_ 2.61) and shows intermediate adsorption behavior.

  • Simazine: Despite having very low water solubility, its lower hydrophobicity (Log K_ow_ 2.18) compared to the others results in a weaker overall adsorption affinity in comparative studies.[11] This highlights that while solubility is a factor, hydrophobicity is often a more dominant predictor for this class of compounds.

Key Factors Influencing Adsorption Performance

The efficiency of amino-triazine removal is not static and can be significantly influenced by various environmental and operational parameters.

  • Effect of pH: The pH of the solution can alter the surface charge of the activated carbon and the chemical form of the triazine molecules. While triazines are weakly basic, significant changes in adsorption are often observed at very low or very high pH values, with optimal adsorption typically occurring in the neutral pH range.[12][15]

  • Effect of Temperature: The effect of temperature can be complex, with some studies showing increased adsorption at higher temperatures (endothermic process) and others showing the opposite (exothermic process).[15][16] This depends on the specific triazine-carbon system.

  • Effect of Water Matrix: The presence of natural organic matter (NOM) and other dissolved substances in real water sources (e.g., tap or river water) can significantly reduce the adsorption of triazines.[11][16] This is due to direct competition for adsorption sites and potential pore blockage by larger NOM molecules. Adsorption capacity is typically highest in distilled water, followed by tap water, and then natural water.[16]

Conclusion

Activated carbon is a highly effective adsorbent for the removal of amino-triazine herbicides from aqueous solutions. The adsorption capacity and affinity are strongly dependent on the specific molecular structure of the triazine, with performance generally correlating with the compound's hydrophobicity. Comparative studies indicate that the order of adsorption is typically Prometryn > Atrazine > Simazine.

The adsorption process for these compounds is well-described by the Freundlich isotherm model, indicating a heterogeneous surface and complex adsorption mechanism. For researchers and professionals in drug development and environmental science, a thorough understanding and experimental determination of adsorption isotherms are indispensable for designing and optimizing effective water purification systems. The batch experimental protocol detailed in this guide provides a reliable framework for generating the critical data needed to assess and compare the performance of activated carbon for the removal of these priority pollutants.

References

  • Al-Sabbagh, D., Schumann, P., Ruhl, A. S., Jekel, M., & Braun, U. (2022). Characterization of activated carbons for water treatment using TGA-FTIR for analysis of oxygen-containing functional groups. ResearchGate. [Link]

  • Adams, C. D., & Adams, V. D. (1996). Treatability of S-Triazine Herbicide Metabolites using Powdered Activated Carbon. Scholars' Mine. [Link]

  • Al-Ghamdi, A. A., Al-Kahtani, J., & Al-Harbi, L. M. (2024). Synthesis and Characterization of Activated Carbon and Its Application for Wastewater Treatment. MDPI. [Link]

  • Anum, A., et al. (2022). Adsorptive Removal of Atrazine From Contaminated Water Using Low-Cost Carbonaceous Materials: A Review. Frontiers in Environmental Science. [Link]

  • Dobbs, R. A., & Cohen, J. M. (1980). Carbon Adsorption Isotherms For Toxic Organics. EPA National Service Center for Environmental Publications. [Link]

  • Al-Sabbagh, D., et al. (2022). Characterization of activated carbons for water treatment using TGA-FTIR for analysis of oxygen-containing functional groups. Applied Water Science. [Link]

  • ResearchGate. (n.d.). Non-linearized isotherm models: Langmuir and Freundlich models for pesticide sorption by MgO NPs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Freundlich (a) and Langmuir (b) adsorption isotherms for different pesticides on RHA. ResearchGate. [Link]

  • Silva, F. B. F., et al. (2021). Preparation and Characterization of Activated Carbon Obtained from Water Treatment Plant Sludge for Removal of Cationic Dye from Wastewater. ResearchGate. [Link]

  • Zhang, S., et al. (2018). The removal of atrazine, simazine, and prometryn by granular activated carbon in aqueous solution. ResearchGate. [Link]

  • ELGA LabWater. (n.d.). Activated Carbon | Water Purification Technology. ELGA LabWater. [Link]

  • Zhang, S., et al. (2018). S-triazine herbicides removal by granular activated carbon. ResearchGate. [Link]

  • Ohale, P. E., et al. (2020). Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. European-American Journals. [Link]

  • Futamura Corporation. (n.d.). Adsorption Isotherm Experiment of Activated Carbon. Futamura Corporation. [Link]

  • Gligoric, E., et al. (2023). Exploring Sustainable Solutions: Dynamic Adsorption, Isotherm Models, and Kinetics of Organic Contaminants on Polystyrene Microplastics. MDPI. [Link]

  • El Messaoudi, N., et al. (2017). Removal of atrazine from aqueous solution onto commercial Activated Carbons. Journal of Materials and Environmental Science. [Link]

  • Jordan, L. S., et al. (1967). Inactivation of Herbicides by Activated Carbon and other Adsorbents. Weed Science. [Link]

  • Anum, A., et al. (2022). Adsorptive Removal of Atrazine From Contaminated Water Using Low-Cost Carbonaceous Materials: A Review. Frontiers. [Link]

  • Bouchelkia, N., et al. (2022). Pharmaceutical pollutants adsorption onto activated carbon: isotherm, kinetic investigations and DFT modeling approaches. RSC Advances. [Link]

  • Giwa, A. A., & Oladipo, A. A. (2021). Removal of atrazine by adsorption onto Various adsorbents: A Short Review. Journal of Materials and Environmental Science. [Link]

  • Couto, B. S. (2001). Modeling adsorption of organic compounds on activated carbon. f-static.com. [Link]

  • Ramirez, D., et al. (2004). Equilibrium and Heat of Adsorption for Organic Vapors and Activated Carbons. Defense Technical Information Center. [Link]

  • Valero, E., et al. (2020). Activated Carbon and Ozone to Reduce Simazine in Water. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Amino-4-(methylamino)-1,3,5-triazine

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to be your trusted partner in research by ensuring you can work safely and effectively. This guide provides essential, i...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to be your trusted partner in research by ensuring you can work safely and effectively. This guide provides essential, in-depth procedural information for the safe handling of 2-Amino-4-(methylamino)-1,3,5-triazine (CAS No. 58228-69-6). The following protocols are designed to create a self-validating system of safety, grounded in authoritative standards and practical, field-proven experience.

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Amino-4-(methylamino)-1,3,5-triazine is not widely available in public databases, its structural similarity to other amino- and methyl-substituted triazines allows for a robust, inferred hazard assessment. Data from analogous compounds suggest that this chemical should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2][3]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2-Amino-4-(methylamino)-1,3,5-triazine, a thorough risk assessment is paramount. The primary objective is to minimize exposure through engineering controls, which form the foundation of a safe laboratory environment. Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area.[4] The use of a certified chemical fume hood is strongly recommended to prevent the inhalation of any dust or aerosols.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5] Their immediate availability is crucial in the event of accidental exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and must be based on a comprehensive risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE for handling 2-Amino-4-(methylamino)-1,3,5-triazine.

PPE CategoryItemSpecification and Rationale
Eye Protection Safety GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6] Goggles provide a full seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for normal use.[5][7] Always inspect gloves for tears or holes before each use and practice proper removal techniques to avoid skin contact.[8]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn and kept fully fastened to protect the skin and personal clothing from contamination.[5] For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required if ventilation is inadequate or if there is a risk of generating dust.[5][8][9]
Procedural Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow of operations, from preparation to disposal, ensuring safety at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment Gather_PPE 2. Gather Required PPE Risk_Assessment->Gather_PPE Verify_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Verify_Controls Don_PPE 4. Don PPE Correctly Verify_Controls->Don_PPE Handle_Chemical 5. Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Decontaminate 6. Decontaminate Work Area Handle_Chemical->Decontaminate Doff_PPE 7. Doff PPE Safely Decontaminate->Doff_PPE Dispose_Waste 8. Segregate & Dispose of Waste Doff_PPE->Dispose_Waste

Caption: Workflow for Safe Handling of 2-Amino-4-(methylamino)-1,3,5-triazine.

Step-by-Step Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Goggles: Place goggles over the eyes, ensuring a snug fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Goggles: Remove by handling the strap, not the front.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7][8]

The following diagram visualizes the correct sequence for donning and doffing PPE to minimize exposure risk.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles f2->f3 f4 4. Respirator f3->f4 f5 5. Wash Hands f4->f5

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 2-Amino-4-(methylamino)-1,3,5-triazine and all contaminated materials is a critical final step.

Operational Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect unused chemical and any materials heavily contaminated (e.g., spill cleanup) in a clearly labeled, sealed container.[2][4][8]

    • Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container immediately after use.

  • Disposal Procedure:

    • All waste must be handled as hazardous chemical waste.

    • Do not allow the chemical or contaminated materials to enter drains or the environment.[7][8][10]

    • Arrange for disposal through a licensed chemical waste disposal company, adhering to all federal, state, and local regulations.[10]

By adhering to these comprehensive guidelines, researchers can confidently handle 2-Amino-4-(methylamino)-1,3,5-triazine, ensuring personal safety and maintaining the integrity of their work environment.

References

  • Triazine Pesticides Standard - Safety Data Sheet. (2019). Agilent. [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019). Synerzine. [Link]

  • TRIAZINES. (n.d.). Washington State University Extension. [Link]

  • 2-Amino-4-(methylamino)-1,3,5-triazine. (n.d.). PubChem. [Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). PubChem. [Link]

  • Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. (2019). Chemos GmbH & Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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